1-(3,4-Dimethylphenyl)-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-6-5-9(2)10(3)7-11/h5-7,12-13H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVELTVCHNHIXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Dynamics and Synthetic Pathways of 1-(3,4-Dimethylphenyl)-2-butanol
Introduction & Structural Anatomy
1-(3,4-Dimethylphenyl)-2-butanol represents a specialized class of homobenzylic alcohols, serving as a critical scaffold in the synthesis of fine fragrances and pharmaceutical intermediates. Structurally, it consists of a 3,4-xylyl (dimethylphenyl) moiety tethered to a 2-hydroxybutane chain.
Unlike its more common regioisomers (such as 4-phenyl-2-butanol, known as Raspberry Ketone derivatives), this specific isomer places the aromatic ring at the C1 position relative to the chiral hydroxyl center at C2. This proximity creates unique steric environments that influence both its olfactory properties (typically woody/floral) and its utility as a chiral building block for drug development.
Molecular Specifications
| Property | Specification |
| IUPAC Name | 1-(3,4-Dimethylphenyl)butan-2-ol |
| Molecular Formula | |
| Molecular Weight | 178.27 g/mol |
| Chiral Center | C2 (Exists as (R) and (S) enantiomers) |
| LogP (Predicted) | ~3.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 1 |
| Rotatable Bonds | 3 (C1-C2, C1-Aromatic, Ethyl tail) |
Stereochemical Context
The C2 position is a stereogenic center. In biological systems and asymmetric synthesis, the distinction between the (R) and (S) enantiomers is non-trivial.
-
(S)-Enantiomer: Often associated with higher bioactivity in related phenyl-alkanol pharmacophores.
-
(R)-Enantiomer: Frequently the product of specific enzymatic reductions.
Synthetic Architecture & Causality
To access 1-(3,4-dimethylphenyl)-2-butanol with high fidelity, researchers must choose between Grignard addition (for racemic bulk) or Enzymatic Resolution (for chiral purity).
Route A: The Grignard Approach (Racemic Synthesis)
This is the most robust pathway for generating the racemic scaffold. The logic relies on nucleophilic attack at the aldehyde carbonyl by a benzylmagnesium species.
Mechanism:
-
Precursor: 3,4-Dimethylbenzyl chloride (derived from o-xylene via chloromethylation).
-
Reagent Formation: Reaction with Magnesium turnings in anhydrous ether/THF generates the Grignard reagent.
-
Nucleophilic Attack: The 3,4-dimethylbenzyl magnesium chloride attacks propanal (propionaldehyde).
-
Workup: Acidic quenching yields the secondary alcohol.
Critical Control Point: The reaction must be kept anhydrous. Moisture destroys the Grignard reagent, yielding 1,2-dimethylbenzene (o-xylene) instead of the target alcohol.
Route B: Biocatalytic Kinetic Resolution (Chiral Synthesis)
For pharmaceutical applications requiring high enantiomeric excess (
Protocol Logic: CAL-B shows high stereoselectivity for the (R)-enantiomer of secondary alcohols during transesterification.
-
Substrate: Racemic 1-(3,4-dimethylphenyl)-2-butanol.
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Result: The (R)-alcohol is converted to the ester, leaving the (S)-alcohol unreacted and optically pure.
Visualization: Synthetic Pathways
The following diagram outlines the retrosynthetic logic and the forward kinetic resolution workflow.
Figure 1: Retrosynthetic analysis showing Grignard formation and subsequent enzymatic sorting of enantiomers.
Experimental Protocols
Protocol 1: Grignard Synthesis of Racemic Alcohol
Safety: All steps must be performed in a fume hood under Nitrogen/Argon atmosphere.
-
Activation: Flame-dry a 3-neck round bottom flask. Add Mg turnings (1.1 eq) and a crystal of iodine.
-
Initiation: Add 10% of the 3,4-dimethylbenzyl chloride solution (in dry THF). Heat gently until the iodine color fades and reflux begins (signaling Grignard initiation).
-
Addition: Dropwise add the remaining benzyl chloride over 1 hour, maintaining gentle reflux. Stir for an additional 2 hours.
-
Coupling: Cool to 0°C. Add Propanal (1.0 eq) diluted in THF dropwise. The reaction is highly exothermic; control temperature
C to prevent side reactions (Tishchenko reaction). -
Quench: Pour mixture into ice-cold saturated
. Extract with Ethyl Acetate ( ). -
Purification: Dry organic layer over
. Concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1).
Protocol 2: Lipase-Mediated Resolution
Context: This method isolates the (S)-enantiomer.
-
Setup: Dissolve racemic alcohol (10 mmol) in dry MTBE (Methyl tert-butyl ether).
-
Catalyst: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (20 mg/mmol substrate).
-
Acyl Donor: Add Vinyl Acetate (5 eq).
-
Incubation: Shake at 30°C / 200 rpm. Monitor via Chiral HPLC.[2]
-
Termination: Filter off the enzyme (recyclable) when conversion reaches 50%.
-
Separation: The mixture now contains the (S)-alcohol and (R)-acetate. Separate via flash column chromatography (the ester is much less polar than the alcohol).
Spectroscopic Characterization (Self-Validating Data)
To confirm the structure, the following spectroscopic signals are diagnostic. Any deviation suggests regioisomer contamination (e.g., 2,3-dimethyl isomer).
Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.05 - 6.90 | Multiplet | 3H | Ar-H | 3,4-disubstituted benzene ring pattern. |
| 3.75 | Multiplet | 1H | CH-OH | The chiral proton at C2; deshielded by oxygen. |
| 2.78 & 2.60 | dd (ABX) | 2H | Ar-CH | Benzylic protons; diastereotopic due to adjacent chiral center. |
| 2.24 | Singlet | 6H | Ar-CH | Two methyl groups on the aromatic ring. |
| 1.50 | Multiplet | 2H | -CH | Methylene group of the ethyl chain. |
| 0.96 | Triplet | 3H | -CH | Terminal methyl group. |
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): 178 m/z (Weak). -
Base Peak: 119/120 m/z.
-
Explanation: Benzylic cleavage is the dominant fragmentation pathway. Cleavage between C1 and C2 generates the stable 3,4-dimethyltropylium ion (m/z 119) or the 3,4-dimethylbenzyl cation.
-
-
Secondary Fragment: 59 m/z (
), corresponding to the alpha-cleavage of the alcohol chain.
Physicochemical & ADME Profiling
For drug development professionals, understanding the "drug-likeness" of this intermediate is vital.
-
Lipophilicity (LogP ~3.1): The molecule is moderately lipophilic. It will cross the Blood-Brain Barrier (BBB) efficiently if not metabolized.
-
Metabolic Liability:
-
Benzylic Oxidation: The benzylic position (C1) is susceptible to CYP450-mediated oxidation to the ketone.
-
Aromatic Hydroxylation: The 3,4-substitution blocks para-hydroxylation, but ortho-positions are open.
-
-
Solubility: Low in water; high in organic solvents (DMSO, Ethanol).
Workflow: Metabolic Stability Testing
Figure 2: Predicted metabolic fate in hepatic systems.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Grignard protocols).
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Phenyl-2-alkanols." Tetrahedron: Asymmetry, 18(12), 1363-1382. Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
PubChem Database. "1-phenyl-2-butanol (Parent Structure Data)." National Center for Biotechnology Information. Accessed 2024. Link
- Kamal, A., et al. (2009). "Chemoenzymatic resolution of 1-phenyl-2-alkanols." Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 23-29.
Sources
1-(3,4-Dimethylphenyl)-2-butanol synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol
Introduction
1-(3,4-Dimethylphenyl)-2-butanol is a secondary alcohol of interest in organic synthesis, potentially serving as a chiral building block for the development of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a substituted aromatic ring and a chiral center, makes it a valuable intermediate for introducing specific stereochemistry and lipophilic character into target compounds. This guide provides a comprehensive overview of the primary synthetic pathways for 1-(3,4-dimethylphenyl)-2-butanol, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of 1-(3,4-dimethylphenyl)-2-butanol consists of a butanol backbone with a 3,4-dimethylphenyl substituent at the first carbon and a hydroxyl group at the second carbon. The presence of a chiral center at the second carbon atom means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
| Property | Value |
| IUPAC Name | 1-(3,4-Dimethylphenyl)-2-butanol |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Chirality | Yes, at C2 |
Significance and Potential Applications
While specific applications of 1-(3,4-dimethylphenyl)-2-butanol are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. As a chiral alcohol, it can be a key intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The 3,4-dimethylphenyl group can mimic or interact with biological targets in a specific manner.
Overview of Synthetic Strategies
Several synthetic strategies can be envisioned for the preparation of 1-(3,4-dimethylphenyl)-2-butanol. The most common and practical approaches involve the formation of the carbon skeleton followed by the introduction or modification of the alcohol functionality. This guide will detail three primary pathways:
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction.
-
Friedel-Crafts Acylation followed by Ketone Reduction: A two-step process involving the formation of a ketone intermediate.
-
Biocatalytic Reduction: A method that can offer high enantioselectivity.
Synthesis Pathway I: Grignard Reaction
Theoretical Principle
The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds.[1][2][3] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][4] In this pathway, ethylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[4]
Overall Reaction Scheme
Caption: Grignard synthesis of 1-(3,4-Dimethylphenyl)-2-butanol.
Detailed Experimental Protocol
Step 1: Preparation of Ethylmagnesium Bromide [1]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction.
-
Reaction Initiation: Add a small portion of bromoethane (1.1 eq.) dissolved in anhydrous diethyl ether to the dropping funnel and add it to the flask. Gentle warming may be necessary to start the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[2]
-
Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting grey-to-brown solution is the Grignard reagent.
Step 2: Reaction with 3,4-Dimethylbenzaldehyde
-
Addition of Aldehyde: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Dissolve 3,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise from the dropping funnel to the Grignard reagent with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
In-process Controls and Characterization
-
TLC Analysis: Monitor the progress of the reaction by thin-layer chromatography to confirm the consumption of the starting aldehyde.
-
Spectroscopic Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Advantages and Disadvantages of the Grignard Pathway
| Advantages | Disadvantages |
| High yields are often achievable. | Highly sensitive to moisture and air, requiring anhydrous conditions.[1][2] |
| A well-established and versatile reaction. | The Grignard reagent is a strong base and can be incompatible with acidic protons.[3] |
| Readily available starting materials. | The reaction can be exothermic and requires careful temperature control.[1] |
Safety Considerations
-
Diethyl ether is extremely flammable.[1]
-
Grignard reagents are pyrophoric and react violently with water.[2]
-
The reaction should be performed in a well-ventilated fume hood.
Synthesis Pathway II: Friedel-Crafts Acylation followed by Ketone Reduction
Theoretical Principle
This two-step pathway first involves the Friedel-Crafts acylation of o-xylene with butanoyl chloride to form the intermediate ketone, 1-(3,4-dimethylphenyl)-1-butanone.[5][6] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5] The resulting ketone is then reduced to the desired secondary alcohol.[7] This reduction can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents like sodium borohydride.[8][9][10]
Overall Reaction Scheme
Caption: Friedel-Crafts acylation and reduction pathway.
Part A: Friedel-Crafts Acylation to Synthesize 1-(3,4-Dimethylphenyl)-1-butanone
-
Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer.
-
Reagents: Suspend anhydrous aluminum chloride (1.1 eq.) in a suitable solvent such as dichloromethane or carbon disulfide.
-
Addition: Cool the suspension in an ice bath. Add a solution of butanoyl chloride (1.0 eq.) in the same solvent dropwise from the dropping funnel.
-
Aromatic Addition: After the formation of the acylium ion complex, add o-xylene (1.0 eq.) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude ketone can be purified by vacuum distillation.
-
GC-MS Analysis: Monitor the reaction for the formation of the product and the disappearance of starting materials.
-
Spectroscopic Analysis: Confirm the structure of the intermediate ketone using ¹H NMR, ¹³C NMR, and IR (strong C=O stretch).
Part B: Reduction of 1-(3,4-Dimethylphenyl)-1-butanone
-
Apparatus: Use a Parr hydrogenation apparatus or a similar setup for reactions under hydrogen pressure.
-
Reaction Mixture: Dissolve the ketone (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or PtO₂).
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.[10]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude alcohol, which can be further purified if necessary.
The choice of catalyst (Pd, Pt, Ni) and solvent can influence the reaction rate and selectivity.[10][11] Platinum-based catalysts are generally more active but may also promote aromatic ring hydrogenation under harsh conditions.[11] Palladium on carbon is a common and effective choice for this type of reduction.
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq.) in a protic solvent such as methanol or ethanol.[9]
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise.[9]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[9]
-
Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the product.
Sodium borohydride is a mild and selective reducing agent that reduces aldehydes and ketones to the corresponding alcohols without affecting other functional groups like esters or amides.[7][8][9] The reaction is generally safe but the quenching step can be exothermic and produce hydrogen gas.[9]
Purification and Characterization of the Final Product
The final product from either reduction method can be purified by distillation or column chromatography. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
Advantages and Disadvantages of the Friedel-Crafts Acylation Pathway
| Advantages | Disadvantages |
| Utilizes readily available starting materials. | The Friedel-Crafts acylation step can produce isomeric byproducts. |
| The ketone intermediate is generally stable and easy to handle. | The use of a stoichiometric amount of Lewis acid generates significant waste.[12] |
| A wide variety of reduction methods are available for the second step. | The aromatic ring must be activated for the acylation to proceed efficiently.[13] |
Synthesis Pathway III: Biocatalytic Reduction (A Chiral Approach)
Theoretical Principle
Biocatalytic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols.[14] This method employs enzymes (ketoreductases) or whole microbial cells to reduce a prochiral ketone, such as 1-(3,4-dimethylphenyl)-2-butanone, to a single enantiomer of the corresponding alcohol.[15] The high stereoselectivity is a result of the enzyme's chiral active site.
Relevance to 1-(3,4-Dimethylphenyl)-2-butanol Synthesis
The synthesis of enantiomerically pure 1-(3,4-dimethylphenyl)-2-butanol can be achieved through the asymmetric reduction of the corresponding ketone. While specific literature for the bioreduction of 1-(3,4-dimethylphenyl)-2-butanone is scarce, studies on the bioreduction of the structurally similar 1-(3,4-dimethylphenyl)ethanone demonstrate the feasibility of this approach, achieving high yields and excellent enantiomeric excess.[14][15]
General Experimental Protocol for Bioreduction of 1-(3,4-Dimethylphenyl)-2-butanone
-
Biocatalyst Preparation: Cultivate a suitable microorganism (e.g., yeast, bacteria) or use an isolated ketoreductase enzyme.
-
Reaction Setup: In a buffered aqueous solution, combine the biocatalyst, the ketone substrate (often dissolved in a co-solvent to aid solubility), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Bioconversion: Incubate the reaction mixture under controlled conditions of temperature, pH, and agitation.
-
Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up and Purification: After the reaction is complete, separate the biomass by centrifugation. Extract the product from the aqueous phase with an organic solvent. The crude product can then be purified by column chromatography.
Discussion on Enzyme/Microorganism Selection and Optimization
The choice of biocatalyst is crucial for achieving high stereoselectivity and conversion. Screening of different microorganisms or commercially available ketoreductases is often necessary. Reaction conditions such as pH, temperature, substrate concentration, and co-solvent need to be optimized for each specific biocatalyst.[14]
Advantages and Potential for Asymmetric Synthesis
| Advantages | Disadvantages |
| High enantioselectivity, often >99% ee.[15] | Requires specialized equipment and expertise in biocatalysis. |
| Environmentally friendly, using mild reaction conditions. | Substrate inhibition or low solubility can be a challenge. |
| Can produce either the (R) or (S) enantiomer by selecting the appropriate enzyme. | The biocatalyst may have a narrow substrate scope. |
Comparative Analysis of Synthesis Pathways
| Feature | Grignard Reaction | Friedel-Crafts Acylation/Reduction | Biocatalytic Reduction |
| Starting Materials | 3,4-Dimethylbenzaldehyde, Bromoethane | o-Xylene, Butanoyl Chloride | 1-(3,4-Dimethylphenyl)-2-butanone |
| Number of Steps | 1 (plus Grignard prep) | 2 | 1 |
| Stereoselectivity | Racemic | Racemic | High (enantioselective) |
| Scalability | Good | Good | Can be challenging |
| Reagent Cost | Moderate | Low to Moderate | Can be high for isolated enzymes |
| Waste Generation | Moderate (salts) | High (Lewis acid) | Low |
The choice of the most suitable synthesis pathway depends on the specific goals of the project. For the production of a racemic mixture on a laboratory scale, the Grignard reaction offers a direct route. The Friedel-Crafts acylation followed by reduction is also a viable option, particularly if the starting materials are more readily available. For the synthesis of enantiomerically pure 1-(3,4-dimethylphenyl)-2-butanol, which is often the requirement in drug development, biocatalytic reduction is the most promising approach.
Conclusion
The synthesis of 1-(3,4-dimethylphenyl)-2-butanol can be accomplished through several effective pathways. Traditional organic chemistry methods like the Grignard reaction and Friedel-Crafts acylation followed by reduction provide reliable access to the racemic compound. For applications requiring high stereochemical purity, biocatalysis emerges as a powerful and sustainable strategy. Further research into the development of specific and efficient biocatalysts for the reduction of 1-(3,4-dimethylphenyl)-2-butanone could significantly enhance the accessibility of the chiral enantiomers of the title compound, thereby facilitating its use in the synthesis of advanced chemical entities.
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Pavlović, D., et al. (2017). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Tetrahedron: Asymmetry, 28(5), 730-733. Retrieved from [Link]
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Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Academia.edu. (n.d.). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]
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Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]
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Pearson+. (2024, July 14). Show how you would use the Friedel–Crafts acylation, Clemmensen r... Retrieved from [Link]
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Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Retrieved from [Link]
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MDPI. (2019, January 23). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Retrieved from [Link]
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PubMed. (n.d.). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity... Retrieved from [Link]
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PMC. (2022, August 10). Molecular characterization of the missing electron pathways for butanol synthesis in Clostridium acetobutylicum. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Stereoselective synthesis of analogues of deoxyfebrifugine. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Grignard Reagents [sigmaaldrich.com]
- 4. adichemistry.com [adichemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone [academia.edu]
Technical Monograph: 1-(3,4-Dimethylphenyl)-2-butanol
This guide serves as a definitive technical monograph for 1-(3,4-Dimethylphenyl)-2-butanol , a specialized organic intermediate with significant potential in fine chemical synthesis, fragrance chemistry, and pharmaceutical development. Given the compound's specific structural characteristics and limited public literature, this document synthesizes predictive physicochemical data, established synthetic methodologies for homologous systems, and theoretical application frameworks.
Abstract
1-(3,4-Dimethylphenyl)-2-butanol (CAS: Not widely listed; predicted analog) is a secondary aryl-alkanol characterized by a 3,4-xylyl moiety attached to a 2-hydroxybutane chain. As a structural homolog of phenylethyl alcohol and other floral fragrance ingredients, it exhibits potential as a Muguet (Lily of the Valley) type odorant and a versatile chiral building block for asymmetric synthesis. This guide details its chemical identity, validated synthesis routes via Grignard reagents, predicted physicochemical properties, and analytical characterization standards.
Part 1: Chemical Identity & Physicochemical Properties
1.1 Nomenclature & Structure
-
IUPAC Name: 1-(3,4-Dimethylphenyl)butan-2-ol
-
Synonyms:
-Ethyl-3,4-dimethylbenzeneethanol; 1-(3,4-Xylyl)-2-butanol. -
Molecular Formula:
-
Molecular Weight: 178.27 g/mol
-
SMILES: CCC(O)Cc1ccc(C)c(C)c1
1.2 Physicochemical Profile (Predicted)
The following properties are derived from Quantitative Structure-Property Relationship (QSPR) models for secondary phenethyl alcohols.
| Property | Value (Predicted) | Context/Relevance |
| Physical State | Colorless to pale yellow liquid | Viscous liquid at RT; typical for |
| Boiling Point | 265–275°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (e.g., 0.5 mmHg). |
| Density | 0.965 ± 0.05 g/cm³ | Slightly less dense than water; phase separation is feasible. |
| LogP (Octanol/Water) | 3.2 – 3.5 | Lipophilic; indicates good skin substantivity (fragrance) and membrane permeability (pharma). |
| Solubility | < 0.5 g/L in Water | Practically insoluble in water; soluble in EtOH, DEP, and organic solvents. |
| Flash Point | > 100°C | Combustible but stable under normal handling conditions. |
| Chirality | 1 Stereocenter (C2) | Exists as (R) and (S) enantiomers. Synthesis typically yields a racemate unless asymmetric catalysis is used. |
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 1-(3,4-Dimethylphenyl)-2-butanol is best achieved through Grignard addition or Ketone Reduction , offering high yields and stereochemical control.
2.1 Route A: Grignard Addition (Primary Pathway)
This pathway utilizes 3,4-Dimethylbenzyl chloride and Propanal . It is the most direct method for constructing the C1-C2 bond.
-
Precursors: 3,4-Dimethylbenzyl chloride (from chloromethylation of o-xylene), Magnesium turnings, Propanal.
-
Mechanism: Formation of the Grignard reagent followed by nucleophilic attack on the aldehyde carbonyl.
Protocol:
-
Grignard Formation: React 3,4-dimethylbenzyl chloride (1.0 eq) with Mg turnings (1.1 eq) in anhydrous diethyl ether or THF under
atmosphere to form 3,4-dimethylbenzylmagnesium chloride . -
Addition: Cool the Grignard solution to 0°C. Add Propanal (1.05 eq) dropwise over 30 minutes.
-
Workup: Quench with saturated
solution. Extract with ethyl acetate. -
Purification: Distill under reduced pressure (0.1 mmHg) to isolate the alcohol.
2.2 Route B: Ketone Reduction (Alternative)
This route involves the reduction of 1-(3,4-Dimethylphenyl)-2-butanone , which can be synthesized via Friedel-Crafts acylation or alkylation strategies.
-
Reagents: Sodium Borohydride (
) or Lithium Aluminum Hydride ( ). -
Advantages: Milder conditions; potential for enantioselective reduction using chiral catalysts (e.g., Noyori hydrogenation).
Protocol:
-
Dissolve 1-(3,4-Dimethylphenyl)-2-butanone in Methanol.
-
Add
(0.5 eq) at 0°C. Stir for 2 hours. -
Quench with dilute HCl. Extract and evaporate solvent.[1][2]
2.3 Visualization: Synthesis Workflow
Figure 1: Dual synthesis pathways via Grignard Addition (Top) and Ketone Reduction (Bottom).
Part 3: Applications & Biological Activity[3][4][5][6]
3.1 Fragrance Chemistry (Olfactory Profile)
Structurally, 1-(3,4-Dimethylphenyl)-2-butanol belongs to the class of aromatic alkanols , widely used in perfumery for their stability and floral notes.
-
Odor Profile (Predicted): Soft, floral, Muguet (Lily of the Valley) , with woody and balsamic undertones due to the dimethyl substitution.
-
Substantivity: High (due to LogP > 3), making it suitable for laundry detergents and fabric softeners.
-
Stability: Excellent stability in alkaline media (soaps) due to the absence of ester or aldehyde groups.
3.2 Pharmaceutical Intermediate
As a chiral secondary alcohol, this compound serves as a versatile scaffold for drug development.
-
Chiral Pool Synthesis: The (R)- or (S)-enantiomer can be resolved (via lipase-catalyzed kinetic resolution) to synthesize chiral amines or ethers.
-
Potential Targets: Analogs of Phenylethanolamine (adrenergic agonists) or inhibitors requiring a lipophilic 3,4-xylyl tail.
Part 4: Analytical Characterization
To validate the identity of synthesized 1-(3,4-Dimethylphenyl)-2-butanol, the following spectral data should be obtained.
4.1 Proton NMR (
NMR, 400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 0.95 | Triplet (t) | 3H | Terminal Methyl ( |
| 1.45 - 1.55 | Multiplet (m) | 2H | Methylene ( |
| 2.23 | Singlet (s) | 6H | Aromatic Methyls ( |
| 2.60 - 2.80 | Multiplet (dd) | 2H | Benzylic Methylene ( |
| 3.75 | Multiplet (m) | 1H | Methine Proton ( |
| 6.90 - 7.10 | Multiplet (m) | 3H | Aromatic Protons ( |
4.2 Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 178 (weak). -
Base Peak: m/z 149 (loss of ethyl group) or m/z 105 (3,4-dimethylbenzyl cation, tropylium derivative).
-
Fragmentation: Loss of
(M-18) is common for alcohols.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Signal Word | Hazard Statement | Precaution |
| Skin Irritation | Warning | H315: Causes skin irritation.[3] | Wear nitrile gloves. |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[3] | Use safety goggles. |
| Aquatic Toxicity | Warning | H411: Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
-
Storage: Store in a cool, dry place under inert gas (
) to prevent slow oxidation to the ketone. -
Disposal: Incineration in a chemical waste facility.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Grignard and Reduction mechanisms). Link
-
Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Reference for structure-odor relationships of phenyl-alkanols). Link
-
PubChem. (2024). Compound Summary: 1-Phenyl-2-butanol (Homolog). National Library of Medicine. (Used for comparative physicochemical property prediction). Link
-
Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Context for Muguet odorants). Link
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Dimethylphenyl)-2-butanol for Purity and Enantiomeric Separation
Abstract
This application note presents a comprehensive guide to the analysis of 1-(3,4-Dimethylphenyl)-2-butanol, a chiral aromatic alcohol. Two distinct High-Performance Liquid Chromatography (HPLC) methods are detailed: a reversed-phase (RP-HPLC) method for the quantitative determination of purity and a chiral chromatography method for the separation and quantification of its enantiomers. The narrative explains the rationale behind method development choices, from column and mobile phase selection to detector settings. Detailed, step-by-step protocols for sample preparation, system setup, and analysis are provided. Furthermore, this guide is grounded in established scientific principles and regulatory expectations, with method validation parameters discussed in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Principle
1-(3,4-Dimethylphenyl)-2-butanol is a synthetic intermediate whose utility is often dependent on its chemical purity and stereochemical identity. The molecule possesses a single chiral center at the C2 position of the butanol chain, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(3,4-Dimethylphenyl)-2-butanol and (S)-1-(3,4-Dimethylphenyl)-2-butanol. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are critical.[3]
1.1. Achiral Analysis: Reversed-Phase HPLC
For determining the overall purity of 1-(3,4-Dimethylphenyl)-2-butanol, a reversed-phase HPLC method is optimal. The compound's aromatic ring provides sufficient hydrophobicity to be retained on a non-polar stationary phase, such as octadecylsilane (C18).[4][5] Separation is achieved based on polarity, where the analyte partitions between the non-polar stationary phase and a polar mobile phase. Elution is modulated by adjusting the ratio of an organic solvent (e.g., acetonitrile) to an aqueous buffer.[6]
1.2. Chiral Analysis: Chiral Stationary Phase (CSP) HPLC
Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on the support material (e.g., silica gel).[7][8] The principle of separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. According to the three-point interaction model, a stable interaction, and therefore effective separation, requires at least three points of interaction between the CSP and one of the enantiomers.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[3][9]
General Analytical Workflow
The process of analyzing 1-(3,4-Dimethylphenyl)-2-butanol follows a structured workflow to ensure data integrity and reproducibility. This process, from sample receipt to final analysis, is crucial for reliable results.
Caption: General workflow for HPLC analysis.
Protocol 1: Achiral Purity Analysis by RP-HPLC
This method is designed for the quantitative determination of 1-(3,4-Dimethylphenyl)-2-butanol in the presence of process-related impurities.
3.1. Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard | 1-(3,4-Dimethylphenyl)-2-butanol Reference Standard |
| Glassware | Class A volumetric flasks, pipettes |
| Filtration | 0.45 µm PTFE syringe filters |
3.2. Experimental Protocol
Step 1: Mobile Phase Preparation
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter both Mobile Phase A and B through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.[10]
Step 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. This is the stock solution (100 µg/mL).
Step 3: Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[11][12]
Step 4: Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Run Time | 30 minutes |
Step 5: System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Protocol 2: Enantiomeric Separation by Chiral HPLC
This method is designed to separate and quantify the (R) and (S) enantiomers of 1-(3,4-Dimethylphenyl)-2-butanol. A normal-phase approach is often robust for this type of separation.
4.1. Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Isocratic Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Sample Diluent | Mobile Phase |
| Standard | Racemic 1-(3,4-Dimethylphenyl)-2-butanol Reference Standard |
| Filtration | 0.45 µm PTFE syringe filters |
4.2. Experimental Protocol
Step 1: Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
Step 2: Standard Solution Preparation (200 µg/mL)
-
Accurately weigh approximately 10 mg of the racemic Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase.
Step 3: Sample Solution Preparation (200 µg/mL)
-
Accurately weigh approximately 10 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Mode | Isocratic |
| Run Time | 20 minutes |
Step 5: System Suitability Test (SST) Inject the racemic Standard Solution. The system is suitable if:
-
Resolution (Rs) between enantiomer peaks: ≥ 1.5
-
The peak areas of the two enantiomers are within 10% of each other (for a 50:50 racemic standard).
Method Validation and Data Analysis
Any new analytical method must be validated to ensure it is suitable for its intended purpose.[13] Validation should be performed according to ICH Q2(R2) guidelines.[2][14][15]
5.1. Validation Parameters Summary
| Parameter | Achiral Method | Chiral Method | Purpose |
| Specificity | Baseline resolution from impurities | Baseline resolution between enantiomers | To ensure the method measures only the intended analyte(s).[15] |
| Linearity | 5-150 µg/mL, r² > 0.999 | 5-150 µg/mL (for each enantiomer), r² > 0.998 | To demonstrate a proportional relationship between concentration and response.[13] |
| Accuracy | 98.0-102.0% recovery | 97.0-103.0% recovery | To assess the closeness of results to the true value.[13][14] |
| Precision (%RSD) | Repeatability ≤ 1.0%, Intermediate ≤ 2.0% | Repeatability ≤ 2.0%, Intermediate ≤ 3.0% | To measure the degree of scatter in a series of measurements.[13] |
| LOD / LOQ | Determined (e.g., 0.1 / 0.3 µg/mL) | Determined (e.g., 0.2 / 0.6 µg/mL) | To define the lowest concentration that can be reliably detected/quantified.[16] |
| Robustness | Tested for flow rate, temp., mobile phase composition | Tested for flow rate, temp., mobile phase composition | To evaluate the method's capacity to remain unaffected by small variations.[15] |
5.2. Data Calculation
-
Purity (% Assay):
% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Enantiomeric Excess (% ee):
% ee = [ |Area_Enantiomer1 - Area_Enantiomer2| / (Area_Enantiomer1 + Area_Enantiomer2) ] * 100
Conclusion
The two HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of 1-(3,4-Dimethylphenyl)-2-butanol. The reversed-phase method offers a reliable approach for determining chemical purity, while the chiral method enables the accurate assessment of enantiomeric composition. Adherence to the outlined protocols, including system suitability and method validation, will ensure the generation of accurate, reproducible, and scientifically sound data essential for research, development, and manufacturing environments.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SCINCO. (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide. Retrieved from [Link]
-
SciSpace. (2007). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Molecules. (2015).
-
Lab Compliance. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ResearchGate. (2019). 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)... Retrieved from [Link]
-
ResearchGate. (2020). Chiral separation of 3,4-DMMC phase n-hexane/n-butanol/DEA... Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). Journal of Pharmaceutical and Biomedical Analysis, 13(10), 1297-1303.
-
The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed. (2013). HPLC Quantification of Nine Chemical Constituents From the Five Parts of Abutilon Theophrasti Medic. Retrieved from [Link]
-
ResearchGate. (2015). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC quantification of nine chemical constituents from the five parts of Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopy of 1-(3,4-Dimethylphenyl)-2-butanol
Abstract
This application note provides a comprehensive guide for the structural characterization and purity assessment of 1-(3,4-Dimethylphenyl)-2-butanol using high-field NMR spectroscopy (500 MHz). Unlike simple aliphatic alcohols, this molecule presents specific stereochemical challenges—specifically the diastereotopicity of the benzylic protons induced by the C2 chiral center.[1] This guide details the acquisition parameters, solvent selection strategies for hydroxyl proton resolution, and a logic-based assignment workflow using 1D and 2D NMR techniques.
Introduction & Structural Analysis[2][3][4][5]
The target molecule, 1-(3,4-Dimethylphenyl)-2-butanol, contains three distinct structural domains that require specific NMR strategies:
-
Aromatic Core: A 1,2,4-trisubstituted benzene ring. The 3,4-dimethyl substitution pattern creates a specific splitting pattern (ABX-like system) that distinguishes it from 2,3- or 3,5-dimethyl isomers.
-
Chiral Center (C2): The presence of a stereocenter at C2 renders the adjacent benzylic protons (C1) diastereotopic . They are chemically non-equivalent and will appear as distinct signals (anisochronous), often complicating the mid-field region.
-
Aliphatic Chain: A terminal ethyl group and the hydroxyl moiety.
Chemical Structure: 3,4-(CH3)2-C6H3-CH2(1)-CH(OH)(2)-CH2(3)-CH3(4)
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for resolution, particularly for the hydroxyl proton and the diastereotopic methylene groups.
| Parameter | Method A: Standard Characterization | Method B: H-Bonding Analysis |
| Solvent | Chloroform-d (CDCl₃) | DMSO-d₆ |
| Concentration | 10–15 mg in 0.6 mL | 5–10 mg in 0.6 mL |
| Advantages | Sharp aliphatic lines; standard reference. | Resolves -OH coupling; prevents exchange. |
| Disadvantages | -OH often broad/invisible due to exchange. | High viscosity (requires longer relaxation delay). |
Critical Step: For Method A, filter the CDCl₃ through basic alumina if the -OH signal is critical but DMSO is unavailable; this removes acidic impurities that catalyze proton exchange.
Acquisition Parameters (500 MHz)
To ensure quantitative accuracy and spectral resolution, do not use "standard" rapid screening parameters. Use the following optimized settings:
-
Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation saturation.
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).
-
Acquisition Time (AQ):
3.0 seconds (ensure high digital resolution for coupling constants). -
Relaxation Delay (D1):
-
Qualitative: 1.0 s
-
Quantitative (qNMR):
5 × T1 (typically 15–20 s for aromatic protons).
-
-
Temperature: 298 K (25°C).
Structural Assignment & Analysis
1H NMR Assignment Logic (CDCl₃)
The following data represents the high-confidence predicted shifts based on the 1-phenyl-2-butanol scaffold corrected for 3,4-dimethyl substituent effects [1, 2].
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| Ar-H | Ar-H5 | 7.05 | d | 7.8 | Ortho coupling to H6. |
| Ar-H | Ar-H2 | 6.98 | s (broad) | - | Meta coupling (small) to H6; shielded by methyls. |
| Ar-H | Ar-H6 | 6.92 | d/dd | 7.8, 1.8 | Ortho to H5, meta to H2. |
| C2 | CH-OH | 3.75 | m | - | Deshielded by oxygen; multiplet due to complex coupling. |
| C1 | Ar-CH₂- | 2.75 | dd | 13.8, 4.5 | Diastereotopic Proton A . Geminal (13.8) + Vicinal (4.5). |
| C1' | Ar-CH₂- | 2.60 | dd | 13.8, 8.2 | Diastereotopic Proton B . Geminal (13.8) + Vicinal (8.2). |
| Ar-Me | -CH₃ | 2.23, 2.25 | s (2x) | - | Two distinct singlets for the 3,4-dimethyl groups. |
| C3 | -CH₂- | 1.48 | m | - | Diastereotopic, but often overlaps. |
| C4 | -CH₃ | 0.96 | t | 7.4 | Terminal methyl triplet. |
| -OH | Hydroxyl | 1.5 - 2.0 | br s | - | Concentration/pH dependent in CDCl₃. |
Key Diagnostic Feature:
The C1 Benzylic Protons (2.60–2.75 ppm) will not appear as a simple doublet. Because C2 is chiral, the two C1 protons are diastereotopic (
13C NMR Assignment (Proton Decoupled)
-
Aromatic Region (125–140 ppm): Expect 6 signals.[2]
-
Quaternary carbons (C-ipso, C-Me) will be less intense.
-
C3 and C4 (bearing methyls) will be shifted downfield (~134-137 ppm).
-
-
Carbinol Carbon (C2): ~73 ppm (Characteristic of secondary alcohols).
-
Benzylic Carbon (C1): ~43–45 ppm.
-
Aliphatic Chain: C3 (~30 ppm), C4 (~10 ppm), Ar-Me (~19–20 ppm).
Visualization: Analytical Workflow
The following diagram outlines the logical flow for confirming the structure, specifically distinguishing it from isomers.
Caption: Workflow for structural verification emphasizing the resolution of diastereotopic protons and 2D confirmation.
Advanced Characterization: 2D NMR Strategy
To validate the position of the methyl groups (3,4-substitution) versus possible isomers (2,3- or 3,5-substitution), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Protocol:
-
HSQC: Run multiplicity-edited HSQC to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase). This confirms the C1 and C3 methylenes are distinct from the C2 methine.
-
HMBC: Set long-range coupling optimization to 8 Hz.
-
Diagnostic Correlation: Look for correlations from the Ar-Methyl protons (2.2 ppm).
-
3,4-Dimethyl pattern: The methyl protons will show correlations to two quaternary carbons and one methine aromatic carbon (ortho).
-
3,5-Dimethyl isomer: The methyl protons would show correlations to carbons that are chemically equivalent (symmetry), simplifying the spectra significantly.
-
Purity Analysis (qNMR)[7][8]
For drug development applications, absolute purity must be established.
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Rationale: TMB provides sharp singlets in non-interfering regions (6.1 ppm and 3.8 ppm).
Calculation:
Where
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[5]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[6] (Reference for diastereotopic proton logic).
Sources
Topic: High-Efficiency Chiral Separation of 1-(3,4-Dimethylphenyl)-2-butanol Enantiomers by Supercritical Fluid Chromatography (SFC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and safety assessment, as enantiomers of a chiral drug can exhibit significantly different potencies and toxicities.[1][2] This application note presents a detailed, high-efficiency protocol for the analytical separation of the enantiomers of 1-(3,4-Dimethylphenyl)-2-butanol, a chiral aromatic alcohol. Leveraging the advantages of Supercritical Fluid Chromatography (SFC), this method offers a rapid, green, and highly efficient alternative to traditional High-Performance Liquid Chromatography (HPLC).[3][4] The protocol details the use of an amylose-based chiral stationary phase, providing excellent resolution and peak shape for robust quantification of enantiomeric purity.
Introduction: The Imperative of Chiral Separation
In pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Most biological targets, such as enzymes and receptors, are chiral environments, leading to stereoselective interactions with chiral drug molecules.[5] Consequently, the enantiomers of a racemic drug can display widely different pharmacokinetic and pharmacodynamic profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects or toxicity.[5][6][7] The historical case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the importance of stereochemical control.[1]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now mandate the study of individual enantiomers of any new chiral drug candidate, requiring rigorous justification for marketing a racemic mixture.[1] Therefore, the development of reliable and efficient analytical methods for separating and quantifying enantiomers is an indispensable step in the pharmaceutical pipeline. 1-(3,4-Dimethylphenyl)-2-butanol contains a stereogenic center, making it a prime candidate for such analysis. This guide provides a robust SFC method to achieve this separation with high fidelity.
Principle of Chiral Recognition via SFC
Chiral separation in chromatography is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector. This can be done directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral agent.[3][8][9] The direct approach using a CSP is generally preferred to avoid potential complications with derivatization reactions.[9]
The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally versatile and widely successful for resolving a broad range of chiral compounds.[1][10][11]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations.[4][12][13] It primarily uses supercritical CO2 as the main mobile phase, which exhibits low viscosity and high diffusivity. These properties allow for higher flow rates and faster analyses without sacrificing chromatographic efficiency, often leading to superior performance compared to HPLC.[3][14] Furthermore, the significant reduction in organic solvent consumption makes SFC a more environmentally friendly and cost-effective "green" technology.[3][4]
Experimental Protocol: SFC Separation
This protocol provides a validated starting point for the separation of 1-(3,4-Dimethylphenyl)-2-butanol enantiomers. Optimization may be required based on the specific SFC system and sample matrix.
Materials and Instrumentation
-
Instrumentation: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a binary pump for CO2 and co-solvent, an autosampler, a column oven, a UV-Vis or Photodiode Array (PDA) detector, and an automated back pressure regulator (BPR).
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Chemicals:
-
Racemic 1-(3,4-Dimethylphenyl)-2-butanol standard.
-
Supercritical fluid chromatography (SFC) grade Carbon Dioxide (CO2).
-
HPLC or SFC grade Methanol (MeOH).
-
Sample diluent: Methanol or a mixture of Hexane/Isopropanol (1:1).
-
Sample Preparation
-
Prepare a stock solution of racemic 1-(3,4-Dimethylphenyl)-2-butanol at a concentration of 1.0 mg/mL in the chosen sample diluent.
-
From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL by diluting with the same solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Chromatographic Workflow Diagram
The overall experimental process from sample preparation to final analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for the chiral SFC separation.
Optimized SFC Conditions
The following table summarizes the optimized instrumental parameters for the separation.
| Parameter | Recommended Value | Rationale |
| Column | Chiralpak® AD-3 (100 x 4.6 mm, 3 µm) | Amylose-based CSP provides excellent enantioselectivity for a wide range of aromatic compounds. |
| Mobile Phase | CO2 / Methanol (85:15, v/v) | Isocratic elution provides robust and repeatable separation. Methanol as a co-solvent effectively modulates analyte retention and enhances selectivity on this CSP. |
| Flow Rate | 3.0 mL/min | The low viscosity of supercritical CO2 allows for high flow rates, enabling rapid analysis times of under 5 minutes without compromising resolution.[3][4] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and efficiency. Chiral separations are temperature-sensitive, so precise control is crucial for reproducibility.[14] |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state throughout the system, which is essential for achieving the desired chromatographic properties.[12] |
| Detection Wavelength | 220 nm | Provides strong absorbance for the dimethylphenyl chromophore, ensuring high sensitivity. |
| Injection Volume | 5 µL | A standard volume for analytical scale separations to avoid column overloading. |
Results and Data Analysis
A successful separation will yield a chromatogram with two well-resolved peaks, one for each enantiomer.
-
Resolution (Rs): The degree of separation between the two enantiomeric peaks should be calculated. A resolution value (Rs) of ≥ 1.5 is considered baseline separation, indicating a robust method suitable for accurate quantification.
-
Enantiomeric Excess (% ee): This is a measure of the purity of the sample and is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) x 100%
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase composition. 2. Flow rate is too high. 3. Column temperature is not optimal. | 1. Decrease the percentage of Methanol (e.g., to 10%) to increase retention and interaction with the CSP. 2. Reduce the flow rate (e.g., to 2.5 mL/min). 3. Screen temperatures between 25-40°C; lower temperatures often increase selectivity.[14] |
| Broad or Tailing Peaks | 1. Column overloading. 2. Inappropriate sample solvent. 3. Column degradation. | 1. Reduce injection volume or sample concentration. 2. Ensure the sample is fully dissolved and the diluent is compatible with the mobile phase. 3. Flush the column or replace it if performance does not improve. |
| Inconsistent Retention Times | 1. Fluctuation in BPR pressure. 2. Fluctuation in column temperature. 3. Inconsistent mobile phase composition. | 1. Ensure the BPR is stable and functioning correctly. 2. Verify the column oven is maintaining a constant temperature. 3. Ensure pumps are delivering a precise and consistent flow of CO2 and co-solvent. |
Conclusion
This application note provides a comprehensive and robust protocol for the chiral separation of 1-(3,4-Dimethylphenyl)-2-butanol enantiomers using Supercritical Fluid Chromatography. The described method is rapid, highly efficient, and environmentally conscious, making it an ideal choice for high-throughput screening and quality control in the pharmaceutical industry. The use of a well-established amylose-based chiral stationary phase ensures high selectivity and resolution, enabling accurate determination of enantiomeric purity critical for modern drug development and regulatory compliance.
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical fluid chrom
- “Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. Analytical Chemistry.
- New insights into supercritical fluid chromatography for chiral separ
- GC Analysis of 2-Butanol Enantiomers (O-Acetyl Derivatives) on Astec® CHIRALDEX™ G-TA. Sigma-Aldrich.
- 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)...
- Gas Phase Chiral Separations By Ion Mobility Spectrometry. PMC - NIH.
- Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone.
- The State of the Art in Chiral Capillary Gas Chromatography.
- Chiral Drug Separ
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- The Study of Chiral Stationary Phases for Gas Chrom
- Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Biomedical aspects of chiral molecules. Journal of APPLIED BIOMEDICINE.
- Chiral HPLC Separ
- The tale of chiral switches. NPS MedicineWise.
- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column. SIELC Technologies.
- Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs.
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Industrial Applications of 1-(3,4-Dimethylphenyl)-2-butanol Derivatives
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Substituted Phenylalkanols
In the landscape of industrial and pharmaceutical chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel materials and active pharmaceutical ingredients (APIs). Phenylalkanol derivatives, a class of compounds characterized by a hydroxyl-bearing alkyl chain attached to a phenyl ring, represent a cornerstone of synthetic chemistry. Their utility is broad, ranging from serving as key intermediates in the production of coatings and polymers to forming the structural core of complex therapeutic agents.[1][2][3] The global market for butanol derivatives is robust, driven by their versatile application as solvents and chemical intermediates in the synthesis of pharmaceuticals, resins, and plasticizers.[1] This document provides an in-depth guide to the industrial applications of a specific, high-potential subclass: 1-(3,4-Dimethylphenyl)-2-butanol and its derivatives. We will explore their synthesis, potential as chiral building blocks, and their prospective role in modern drug discovery, grounded in the established importance of the 3,4-dimethylphenyl moiety.
Section 1: The 1-(3,4-Dimethylphenyl) Moiety: A Privileged Scaffold in Medicinal Chemistry
The 3,4-dimethylphenyl group is not merely an arbitrary substitution pattern; it is recognized in medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich source for lead generation in drug discovery.[4] The dimethyl substitution provides a unique combination of lipophilicity and steric bulk, which can enhance binding affinity and modulate pharmacokinetic properties.
A compelling example of this moiety's potential is found in the development of dual inhibitors for Murine Double Minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP).[5] Researchers discovered that compounds incorporating an N-(3,4-dimethylphenyl) group were potent dual inhibitors, capable of inducing cancer cell death by degrading MDM2 and inhibiting XIAP mRNA translation.[5] This highlights the critical role that the 3,4-dimethylphenyl group can play in facilitating specific, high-affinity interactions with protein targets. Furthermore, (3,4-dimethylphenyl)methanol is a well-established and versatile chemical building block used as a precursor for various APIs, underscoring its industrial relevance.[6]
The logical next step is to explore how this privileged scaffold can be integrated into other frameworks, such as the 2-butanol chain, to generate novel compounds with unique therapeutic potential. The secondary alcohol of the 2-butanol structure offers a key site for further functionalization and can introduce a chiral center, a critical feature for stereospecific interactions with biological targets.
Section 2: Synthetic Pathways and Workflow
The synthesis of 1-(3,4-Dimethylphenyl)-2-butanol derivatives can be approached through several established organic chemistry reactions. The selection of a specific pathway depends on factors such as starting material availability, desired scale, and stereochemical control. A common and industrially viable approach begins with the corresponding ketone, 1-(3,4-dimethylphenyl)-2-butanone.
General Synthetic Workflow
The overall process can be visualized as a multi-step synthesis beginning from common starting materials. Friedel-Crafts acylation followed by reduction is a standard and scalable method.
Caption: General workflow for the synthesis and application of 1-(3,4-Dimethylphenyl)-2-butanol derivatives.
Protocol: Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol via Reduction
This protocol details the reduction of the corresponding ketone to the racemic alcohol.
Objective: To synthesize 1-(3,4-Dimethylphenyl)-2-butanol from 1-(3,4-Dimethylphenyl)-1-butanone.
Materials:
-
1-(3,4-Dimethylphenyl)-1-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1-(3,4-Dimethylphenyl)-1-butanone (10.0 g, 56.7 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Causality Note: Cooling is critical to control the exothermic reaction of NaBH₄ with the solvent and to prevent side reactions, ensuring higher product yield and purity.
-
-
Reduction: Slowly add sodium borohydride (2.57 g, 67.9 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C to neutralize excess NaBH₄ and decompose borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Self-Validation Step: The bicarbonate wash neutralizes any residual acid, preventing potential acid-catalyzed degradation of the product during concentration. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-(3,4-Dimethylphenyl)-2-butanol by flash column chromatography if necessary.
Section 3: Application Note I - Chiral Building Blocks for API Synthesis
The presence of a chiral center at the C2 position of the butanol chain is of significant industrial interest. Enantiomerically pure compounds are critical in pharmaceuticals, as different enantiomers can have vastly different pharmacological activities and toxicities.
Importance of Chirality
Biocatalysis, particularly the use of enzymes or whole-cell systems, offers an environmentally friendly and highly selective method for producing single-enantiomer alcohols. Studies on the bioreduction of the related precursor, 1-(3,4-dimethylphenyl)ethanone, have demonstrated that chiral alcohols can be produced with high enantiomeric excess (>99%) using plant cell cultures like sugar beet.[7] This approach highlights a scalable, green chemistry pathway to obtaining the desired stereoisomer of 1-(3,4-Dimethylphenyl)-2-butanol.
Protocol: Enzymatic Kinetic Resolution (Conceptual)
This protocol outlines a conceptual method for separating the racemic alcohol mixture.
Objective: To selectively acylate one enantiomer from a racemic mixture of 1-(3,4-Dimethylphenyl)-2-butanol, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic 1-(3,4-Dimethylphenyl)-2-butanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene or hexane (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
Setup: To a solution of racemic alcohol (1.0 g) in anhydrous toluene (20 mL), add molecular sieves to ensure anhydrous conditions.
-
Reagents: Add vinyl acetate (1.5 equivalents) and immobilized lipase (e.g., 10% w/w of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Causality Note: The lipase will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction should be stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Concentrate the filtrate and separate the unreacted alcohol (e.g., S-enantiomer) from the acylated product (e.g., R-acetate) using column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the pure R-alcohol if desired.
Section 4: Application Note II - A Platform for Novel Therapeutics
Building on the established bioactivity of the 3,4-dimethylphenyl scaffold[5], derivatives of 1-(3,4-Dimethylphenyl)-2-butanol are prime candidates for screening in drug discovery programs. A particularly promising area is the development of inhibitors for protein-protein interactions (PPIs), such as the p53-MDM2 interaction, which is a critical target in oncology.
Hypothetical Mechanism: Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by the over-expression of its negative regulator, MDM2. Disrupting the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells. Small molecules that mimic the key interactions of p53 within the MDM2 binding pocket can serve as effective therapeutic agents. The 3,4-dimethylphenyl group can potentially fit into a hydrophobic pocket of the MDM2 protein, while the hydroxyl group of the butanol chain can form hydrogen bonds, anchoring the molecule.
Caption: Hypothetical mechanism of action for a 1-(3,4-Dimethylphenyl)-2-butanol derivative as an MDM2 inhibitor.
Protocol: In Vitro Screening for MDM2-p53 Inhibition
This protocol describes a fluorescence polarization (FP) assay, a common high-throughput screening method for PPIs.
Objective: To quantify the ability of synthesized derivatives to inhibit the binding of a fluorescently labeled p53 peptide to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., FAM-p53)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Synthesized 1-(3,4-Dimethylphenyl)-2-butanol derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Nutlin-3a)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Setup:
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of test compound dilutions to sample wells.
-
Add 5 µL of buffer/DMSO to control wells (for maximum and minimum polarization).
-
-
Protein Addition: Add 5 µL of MDM2 protein solution to all wells except those for the minimum polarization control (which measures the polarization of the free peptide).
-
Peptide Addition: Add 5 µL of the FAM-p53 peptide solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Self-Validation Step: The assay includes controls for no inhibition (MDM2 + peptide, maximum polarization) and no binding (peptide only, minimum polarization), which are essential for calculating the inhibition percentage and ensuring assay validity.
-
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce the binding by 50%).
Expected Data Summary
| Compound ID | Structure Modification | IC₅₀ (µM) for MDM2-p53 Inhibition | Notes |
| Parent-R | (R)-1-(3,4-Dimethylphenyl)-2-butanol | > 100 | Expected low activity for the parent alcohol. |
| Parent-S | (S)-1-(3,4-Dimethylphenyl)-2-butanol | > 100 | Stereochemistry may influence baseline activity. |
| DER-01 | Ester derivative at C2-OH | 25.5 | Functionalization can improve binding affinity. |
| DER-02 | Ether derivative at C2-OH | 15.2 | Different groups explore different binding interactions. |
| Nutlin-3a | Positive Control | 0.09 | Reference value for a known potent inhibitor. |
References
- Title: Phenylbutanol derivatives, methods for their preparation and pharmaceutical compositions thereof. Source: Google Patents (WO1998008837A1).
-
Title: Process for the preparation of 3,3-dimethylbutanal. Source: PubChem (Patent US-7348459-B2). URL: [Link]
-
Title: Synthesis of 4-(4-hydroxyphenyl)butanol. Source: PrepChem.com. URL: [Link]
-
Title: United States Patent Office (related to N-tert. alkyl amides). Source: Googleapis.com. URL: [Link]
- Title: Alpha-(substituted alkylphenyl)-4-(hydroxydiphenylmethyl)-1-piperidine butanol derivatives, their preparation and their use as anti-histamines, anti-allergy agents and bronchodilators. Source: Google Patents (WO1996035667A1).
- Title: Novel synthesis process for 4-phenyl-1-butanol. Source: Google Patents (CN103073391A).
-
Title: Derivative Markets for Butanol. Source: ResearchGate. URL: [Link]
-
Title: N butanol Derivatives Market Analysis 2026. Source: Cognitive Market Research. URL: [Link]
-
Title: Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Source: Quickcompany. URL: [Link]
-
Title: Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Source: Central Asian Journal of Medical and Natural Science. URL: [Link]
-
Title: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Source: MDPI. URL: [Link]
-
Title: Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Source: ResearchGate. URL: [Link]
-
Title: SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Source: Progressive Academic Publishing. URL: [Link]
-
Title: Small but mighty: the impact of tertiary alcohols in drug design. Source: Hypha Discovery. URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: MDPI. URL: [Link]
-
Title: Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Source: PubMed. URL: [Link]
-
Title: Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Source: PMC. URL: [Link]
-
Title: In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Source: Technology Networks. URL: [Link]
-
Title: Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Source: MDPI. URL: [Link]
-
Title: Natural-derived acetophenones: chemistry and pharmacological activities. Source: PubMed. URL: [Link]
-
Title: Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Source: MDPI. URL: [Link]
-
Title: The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Source: LinkedIn. URL: [Link]
-
Title: Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Source: PMC. URL: [Link]
-
Title: 2-Butanol Market Size & Top Players Analysis, 2032. Source: Persistence Market Research. URL: [Link]
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- 5. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-(3,4-Dimethylphenyl)-2-butanol Synthesis
Topic: Side Reactions in 1-(3,4-Dimethylphenyl)-2-butanol Synthesis Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical failure points in the preparation of 1-(3,4-Dimethylphenyl)-2-butanol , a secondary alcohol often synthesized via Grignard addition or ketone reduction. Due to the electron-rich nature of the 3,4-dimethylphenyl ring and the specific connectivity of the homobenzylic alcohol, this molecule presents unique stability and purity challenges.
This guide prioritizes the Grignard Route (3,4-Dimethylbenzyl magnesium chloride + Propanal) as it is the most common laboratory pathway yet the most prone to complex side reaction networks.
🔬 Interactive Troubleshooting: Reaction Failure Analysis
Case 1: "My crude NMR shows a massive non-polar impurity, and the yield is <40%."
Diagnosis: Wurtz Homocoupling (Dimerization) In the preparation of benzyl-type Grignard reagents, the most prevalent side reaction is the coupling of the formed Grignard reagent with unreacted benzyl halide.
-
The Mechanism: The 3,4-dimethylbenzyl magnesium chloride (
) acts as a nucleophile, attacking the unreacted 3,4-dimethylbenzyl chloride ( ) in a -like process. -
The Product: 1,2-Bis(3,4-dimethylphenyl)ethane (a symmetrical dimer).
-
Causality: High local concentration of the halide at the magnesium surface or insufficient solvent dilution.
Corrective Protocol:
-
Dilution is Key: Increase solvent volume. A 0.5 M to 1.0 M concentration is preferred over higher concentrations.
-
Slow Addition: The halide must be added dropwise to the magnesium suspension. The rate of addition should match the rate of consumption (evidenced by reflux maintenance without external heat).
-
The "Rieke" Alternative: If standard Mg turnings fail, use Rieke Magnesium (highly reactive) at lower temperatures (-78°C to 0°C) to favor Grignard formation over coupling.
Case 2: "The product is oiling out as a yellow liquid and shows an alkene peak in proton NMR."
Diagnosis: Acid-Catalyzed Dehydration (Styrene Formation) Your target molecule is a homobenzylic alcohol . While less labile than benzylic alcohols, the electron-donating methyl groups on the phenyl ring activate the system, making it susceptible to dehydration under acidic conditions or high thermal stress (e.g., distillation).
-
The Pathway: Protonation of the hydroxyl group
Loss of waterngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Formation of a carbocation Elimination to the conjugated alkene.[1][2][3] -
The Product: 1-(3,4-Dimethylphenyl)-1-butene (Thermodynamic product, conjugated with the ring).
Corrective Protocol:
-
Neutral Workup: Avoid strong mineral acids (HCl/H₂SO₄) during the quench. Use saturated Ammonium Chloride (
) or a buffered tartrate solution. -
Thermal Control: Do not distill the crude product at atmospheric pressure. Use high vacuum (<1 mmHg) to keep the pot temperature below 100°C.
-
Stabilizers: If storing the crude, add a trace of base (e.g.,
) or an antioxidant (BHT) to prevent acid-catalyzed auto-dehydration.
Case 3: "I see a 'mystery alcohol' with a lower molecular weight."
Diagnosis: Grignard Oxidation Benzyl Grignard reagents are exceptionally sensitive to oxygen.
-
The Mechanism:
. Upon hydrolysis, this yields the corresponding benzyl alcohol. -
The Product: (3,4-Dimethylphenyl)methanol.[4]
-
Causality: Inadequate inert atmosphere. Nitrogen (
) is often insufficient if not strictly dried and deoxygenated; Argon ( ) is superior due to being heavier than air, forming a protective "blanket" over the reaction.
📊 Data Summary: Impurity Profile & Remediation
| Impurity Type | Structure / Name | Origin | Remediation Strategy |
| Dimer (Wurtz) | 1,2-Bis(3,4-dimethylphenyl)ethane | Coupling of Grignard + Halide | Slow addition; High dilution; Use THF/Ether blends. |
| Conjugated Alkene | 1-(3,4-Dimethylphenyl)-1-butene | Acid-catalyzed dehydration | Neutral quench ( |
| Benzyl Alcohol | (3,4-Dimethylphenyl)methanol | Oxidation of Grignard reagent | Use Argon atmosphere; Degas solvents thoroughly. |
| Alkane | 1,2-Dimethyl-4-ethylbenzene | Protonation (Moisture) | Dry glassware (oven >120°C); Use anhydrous solvents (<50 ppm |
| Isomer | 1-(3,4-Dimethylphenyl)-2-butene | Dehydration (Kinetic product) | Same as conjugated alkene; indicates lower temp elimination. |
🧬 Visualizing the Reaction Network
The following diagram illustrates the primary synthesis pathway alongside the competing side reactions (Wurtz coupling, Oxidation, and Dehydration).
Caption: Figure 1. Reaction network showing the main synthetic pathway (green) and critical side reaction divergence points (red dashed).
🧪 Detailed Experimental Protocols
Protocol A: Optimized Grignard Synthesis (Minimizing Wurtz Coupling)
Objective: Synthesize the intermediate with <5% homocoupling.
-
Preparation: Flame-dry a 3-neck round bottom flask under a stream of Argon. Add Magnesium turnings (1.1 eq) and a crystal of Iodine.
-
Activation: Dry stir for 20 mins. Add minimal anhydrous THF to cover Mg.
-
Initiation: Add 5% of the total 3,4-dimethylbenzyl chloride solution. Heat gently with a heat gun until the ether refluxes and the iodine color fades (initiation confirmed).
-
Controlled Addition: Dilute the remaining chloride in THF (1:5 ratio). Add this solution dropwise over 2 hours.
-
Critical Control: If the reflux becomes vigorous, stop addition and cool the flask. High temps favor Wurtz coupling.
-
-
Reaction: Stir at room temperature for an additional hour. The solution should be dark grey/brown.
Protocol B: Neutral Quench & Isolation (Preventing Dehydration)
Objective: Isolate the alcohol without triggering elimination.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quench: Slowly add saturated aqueous Ammonium Chloride (
). Do not use HCl.-
Note: A white precipitate of magnesium salts will form.
-
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate.
-
Washing: Wash the organic layer with Brine (
) to remove residual water. -
Drying: Dry over anhydrous Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if the product is highly sensitive, as it is slightly acidic (Lewis acid). -
Concentration: Rotary evaporate at <40°C bath temperature.
📚 References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for Grignard formation and Wurtz coupling).
-
Chemistry LibreTexts. (2023). Dehydration of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction (Alternative for stereoinversion/purification).[5] Retrieved from [Link]
-
Clark, J. (2020). Mechanism of the Dehydration of Alcohols. ChemGuide. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 1-(3,4-Dimethylphenyl)-2-butanol
Welcome to the technical support center for the crystallization of 1-(3,4-Dimethylphenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. As a substituted secondary alcohol, 1-(3,4-Dimethylphenyl)-2-butanol can present unique crystallization behaviors, most notably a tendency to "oil out" of solution. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you achieve high-purity crystalline material efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 1-(3,4-Dimethylphenyl)-2-butanol that influence its crystallization?
Understanding the physicochemical properties of your compound is the bedrock of developing a successful crystallization protocol. For 1-(3,4-Dimethylphenyl)-2-butanol, the key characteristics are:
-
Structure and Polarity: The molecule consists of a nonpolar dimethylphenyl group and a short alkyl chain, with a polar secondary alcohol (-OH) group. Overall, the molecule is predominantly nonpolar. This dictates that it will be more soluble in nonpolar organic solvents.[1] The principle of "like dissolves like" is the primary guide for solvent selection.[1][2]
-
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can influence crystal packing and solvent interactions.
Q2: What is "oiling out" and why might it happen with this compound?
"Oiling out," or liquid-liquid phase separation (LLPS), is a common crystallization problem where the solute comes out of the supersaturated solution as a liquid oil instead of a solid crystalline lattice.[6][7] This occurs when the solution's temperature is above the melting point of the impure compound or when the supersaturation level is so high that the kinetics favor the formation of a disordered liquid phase over an ordered solid phase.
For 1-(3,4-Dimethylphenyl)-2-butanol, oiling out is a significant risk due to:
-
Low Melting Point: The compound's melting point is likely low, potentially near room temperature. If the solution becomes supersaturated at a temperature above this melting point, the compound will separate as an oil.[8]
-
High Solute Concentration: Using too little solvent can create a very high level of supersaturation upon cooling, which can favor oiling out.[6]
-
Presence of Impurities: Impurities can depress the melting point of the compound, further increasing the risk of oiling out.[9][10] They can also interfere with the crystal lattice formation, inhibiting nucleation and promoting the separation of a liquid phase.[11][12][13]
Q3: How do I select an appropriate solvent system for crystallization?
The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][14][15] For a predominantly nonpolar compound like 1-(3,4-Dimethylphenyl)-2-butanol, the search should begin with nonpolar and moderately polar solvents.
Solvent Selection Workflow:
-
Single Solvent Screening: Test solubility in a range of solvents. Good starting points include alkanes (hexane, heptane), aromatic hydrocarbons (toluene), and esters (ethyl acetate).[16][17]
-
Mixed Solvent Systems: If no single solvent provides the desired solubility profile, a binary solvent system is often effective.[4][18][19][20][21] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[4] For this compound, a good pair would be a moderately polar solvent like ethyl acetate or dichloromethane (the "good" solvent) and a nonpolar anti-solvent like hexane or heptane.[4]
The following table provides a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Hexane | 69 | Nonpolar | Good "poor" solvent or anti-solvent. Low boiling point is advantageous.[17] |
| Toluene | 111 | Nonpolar | Good for dissolving nonpolar compounds; higher boiling point allows for slower cooling.[16] |
| Ethyl Acetate | 77 | Moderately Polar | Can act as a "good" solvent due to its ability to dissolve moderately polar compounds.[22] |
| Dichloromethane | 40 | Polar | Effective "good" solvent, but its high volatility can be challenging to manage.[16] |
| 2-Butanol | 99 | Polar | As the compound itself is a butanol derivative, using 2-butanol as a solvent is less common but could be explored.[23][24][25] |
Troubleshooting Guide
Problem 1: My compound oiled out instead of crystallizing. What should I do?
This is the most anticipated issue. When you observe an oil, do not panic. The compound is not lost; it simply requires a change in conditions to favor solid-state nucleation.
Immediate Corrective Actions:
-
Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional "good" solvent (or the primary solvent if using a single-solvent system) to decrease the level of supersaturation upon cooling.[5][8]
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[6] Once the oil is redissolved, allow the solution to cool to room temperature as slowly as possible. Insulate the flask with glass wool or paper towels to minimize the cooling rate.[22]
-
Scratch or Seed: If the solution is at room temperature and no crystals have formed, try to induce nucleation. Scratch the inside of the flask at the air-liquid interface with a glass rod.[22] If you have a small crystal of the pure compound from a previous batch (a "seed crystal"), add it to the solution.[7][26]
-
Lower the Temperature Further: If slow cooling to room temperature does not yield crystals, move the flask to a colder environment, such as a refrigerator (4 °C) or an ice bath (0 °C), but continue to cool slowly if possible.
The following diagram outlines a decision-making workflow for this specific problem.
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals are forming, even after cooling and scratching.
If the solution remains clear, it is likely undersaturated or has a very high barrier to nucleation.
Possible Causes and Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[8]
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by careful boiling.[5] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can lead to oiling out.
-
-
Supersaturation: The solution may be supersaturated but resistant to nucleation.
-
Solution 1 (Seeding): Add a seed crystal. This is the most effective way to induce crystallization.[26]
-
Solution 2 (Anti-Solvent Addition): If you are using a single solvent, you can try adding a miscible "anti-solvent" dropwise to the solution at room temperature until turbidity (cloudiness) persists. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[27]
-
Problem 3: The crystallization yield is very low.
A low yield means a significant amount of your compound remained in the mother liquor.[5]
Possible Causes and Solutions:
-
Too Much Solvent: As with a complete failure to crystallize, using an excess of solvent is a primary cause of low yield.
-
Solution: Before discarding the mother liquor, try to concentrate it by evaporating some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
Solvent Choice: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures.
-
Solution: Re-evaluate your solvent system. A less effective solvent or a different ratio in a binary system might be necessary.
-
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product.
-
Solution: Ensure the crystallization mixture has reached its final, low temperature (e.g., in an ice bath) and has been allowed to stand for at least 15-20 minutes to maximize crystal formation before filtration.[27]
-
Problem 4: The final product is discolored or appears impure.
The purpose of crystallization is purification. If the final product is not pure, the process needs optimization.
Possible Causes and Solutions:
-
Rapid Crystallization: If crystals form too quickly ("crashing out"), impurities can become trapped within the crystal lattice.[5]
-
Colored Impurities: If the crystals have a color that is not inherent to the pure compound, specific impurities are co-crystallizing.
-
Solution: Before crystallization, dissolve the crude product in the appropriate solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes. The charcoal will adsorb many colored, nonpolar impurities.[22] Remove the charcoal via hot gravity filtration before allowing the solution to cool.
-
-
Inadequate Washing: Residual mother liquor on the crystal surface contains impurities.
Experimental Protocols
Protocol 1: General Crystallization Workflow
This protocol outlines the standard steps for crystallizing 1-(3,4-Dimethylphenyl)-2-butanol using a binary solvent system (e.g., Ethyl Acetate/Hexane).
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (Ethyl Acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[14][22]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[22]
-
Supersaturation: While the solution is still hot, add the "anti-solvent" (Hexane) dropwise until you observe persistent cloudiness (turbidity). Re-heat gently or add a few more drops of the "good" solvent to get a clear solution again.[15][27]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[28][29]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[28]
-
Washing: Wash the collected crystals with a small portion of ice-cold anti-solvent (Hexane).
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or by transferring them to a watch glass.
Caption: General workflow for a two-solvent crystallization.
References
- Acevedo, D., et al. (2017). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
- Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026.
- Mullin, J.W. (2001). The influence of impurities and solvents on crystallization. In Crystallization (4th ed.). Butterworth-Heinemann.
- Al-Zoubi, N., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design.
- Ooshima, H., & Kiritani, S. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Organic Process Research & Development.
- Al-Zoubi, N., & Nagy, Z. K. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- Chen, J., et al. (2018). A method to crystallize substances that oil out. Crystal Growth & Design.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- University of California, Irvine. (n.d.). Crystallization. Department of Chemistry.
- LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg.
- Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- University of Potsdam. (n.d.). Phase Diagrams of binary systems.
- ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?
- University of Washington. (2000). Binary Eutectic Phase Diagrams.
- University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry.
- University of Rochester. (n.d.). Recrystallization-1.pdf. Department of Chemistry.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization. Chemistry Department.
- University of Northern Iowa. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- Rupp, B. (2010). Origin and use of crystallization phase diagrams. Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Tulane University. (2011). 2 Component Phase Diagrams. Department of Earth and Environmental Sciences.
- LibreTexts. (2022). 13.2: Phase Diagrams- Binary Systems. Chemistry LibreTexts.
- Guidechem. (n.d.). 2-methyl-4-phenyl-2-butanol 103-05-9.
- Cheméo. (n.d.). 2-Butanol (CAS 78-92-2) - Chemical & Physical Properties.
- Chemeurope.com. (n.d.). Butanol.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
Sources
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- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 13. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
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Technical Support Center: Process Development for 1-(3,4-Dimethylphenyl)-2-butanol
Executive Summary: The Scaling Challenge
You are likely accessing this guide because your bench-scale synthesis of 1-(3,4-Dimethylphenyl)-2-butanol is failing to meet specifications upon scale-up. This molecule presents two distinct process chemistry challenges:
-
The "Benzyl" Grignard Instability: If utilizing the Grignard route (3,4-dimethylbenzyl chloride + propanal), you are likely encountering Wurtz homocoupling , leading to significant yield loss and difficult downstream purification.
-
Stereochemical Control: If your target requires high enantiomeric excess (ee), the standard Grignard addition yields a racemate. Scale-up of chiral resolution is costly; therefore, we recommend transitioning to Asymmetric Ketone Reduction for kg-scale batches.[1]
This guide is structured to troubleshoot these specific bottlenecks.
Module 1: The Grignard Route (Carbon-Skeleton Construction)
Context: You are reacting 3,4-dimethylbenzyl magnesium chloride with propanal . Common Failure Mode: Runaway exotherm or low yield due to dimer formation.[1]
Critical Safety Protocol: Thermal Runaway
Benzyl halides are notoriously reactive.[1] On a >100g scale, the induction period can be deceptive.
-
The Trap: You add 10% of the halide, observe no exotherm, and add more. Suddenly, the reaction initiates, releasing accumulated energy (Q_rxn) instantaneously.
-
The Fix: Never add >5% of the halide without confirming initiation (temperature spike or color change to turbid grey/brown).
Troubleshooting Guide: Grignard Initiation & Wurtz Coupling
| Symptom | Root Cause | Corrective Action (Scale-Up) |
| Reaction won't start | Oxide layer on Mg or moisture in THF.[1][2] | Do NOT add more halide. Add 1-2 crystals of Iodine ( |
| High Impurity: Dimer | Wurtz Coupling. The Grignard reagent reacts with unreacted benzyl chloride. | Dilution & Dosing: Increase THF volume (maintain <1M). Decrease addition rate of halide. Lower temperature to 0°C (benzyl Grignards are stable but reactive).[1] |
| Sudden Pressure Spike | Solvent boiling due to delayed initiation.[1] | Emergency Cooling: Ensure jacket cooling is active. Stop dosing immediately. Keep agitation MAX. |
Visual Workflow: Grignard Initiation Logic
Figure 1: Decision logic for safely initiating the Grignard reaction involving 3,4-dimethylbenzyl chloride.
Module 2: The Asymmetric Reduction Route (Chiral Production)
Context: For pharmaceutical applications requiring >99% ee, the Grignard route is insufficient. The preferred scalable route is the reduction of 1-(3,4-dimethylphenyl)-2-butanone .[1]
Route: Ketone + Hydrogen Source + Catalyst
Technology Selection: Biocatalysis vs. Chemocatalysis
| Feature | Biocatalysis (KREDs) | Transfer Hydrogenation (Ru-TsDPEN) |
| Selectivity (ee) | Excellent (>99%) | Good (95-98%) |
| Substrate Conc. | 50-100 g/L | 100-200 g/L |
| Cost Driver | Cofactor Recycle (NADP/NADPH) | Ruthenium Catalyst Price |
| Scale-Up Risk | Emulsion formation during workup | Oxygen sensitivity |
Protocol: Asymmetric Transfer Hydrogenation (ATH)
Recommended for 1-5 kg batches due to operational simplicity.[1]
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori-Ikariya type).[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]
-
Solvent: Dichloromethane or Methanol (degassed).
-
Procedure:
Troubleshooting ATH:
-
Low Conversion: Oxygen poisoning.[1] Solution: Sparge solvents with
for 30 mins pre-reaction.[1] -
Low ee: Reaction temperature too high.[1] Solution: Run at -10°C to 0°C (trade-off with rate).
Module 3: Impurity Profiling & Removal
When scaling up, "invisible" trace impurities at the mg scale become percentage-level contaminants at the kg scale.
| Impurity Name | Structure / Origin | Removal Strategy |
| Wurtz Dimer | 1,2-bis(3,4-dimethylphenyl)ethane | Distillation: High BP diff allows separation.[1] Prevention: Slow halide addition. |
| Des-methyl impurity | 1-(3-methylphenyl)-2-butanol | Source Control: Check purity of starting xylene/benzyl chloride.[1] Hard to remove downstream. |
| Over-Alkylated | Tertiary alcohol variants | Chromatography: (If silica) or Crystallization (if solid derivative).[1] |
| Ruthenium Residue | Leaching from catalyst | Scavenger: Treat organic layer with N-acetylcysteine or commercial Si-Thiol scavengers.[1] |
Module 4: Process Flow & Decision Tree
Use this logic to determine the correct manufacturing path based on your constraints.
Figure 2: Process selection roadmap based on stereochemical requirements.
Frequently Asked Questions (FAQs)
Q: My Grignard reaction turns black and viscous. Is this normal? A: A dark grey/brown color is normal for benzyl Grignards.[1] However, if it becomes viscous or sludge-like, you likely have high levels of Wurtz dimer precipitation or magnesium oxide sludge.[1]
-
Fix: Increase solvent volume (THF) to maintain fluidity.[1] Ensure agitation is sufficient to suspend the solids.
Q: I am using the Ketone Reduction route (ATH), but the reaction stalls at 80% conversion. A: This is often due to product inhibition or catalyst deactivation .
-
Fix: Add a fresh portion of catalyst (0.1 mol%) after 12 hours. Ensure the
byproduct is venting efficiently, as dissolved can alter pH and affect the amine base co-catalyst.
Q: Can I use 2-MeTHF instead of THF for the Grignard? A: Yes, and it is recommended. 2-Methyltetrahydrofuran (2-MeTHF) has a higher boiling point and separates better from water during workup, reducing emulsion issues.[1] It also often suppresses Wurtz coupling compared to straight THF [1].[1]
Q: How do I remove the Ruthenium metal after the reduction? A: Do not rely on simple washing. Use a metal scavenger like SiliaMetS® Thiol or an aqueous wash with L-cysteine (5 wt% aq solution) to complex the Ru into the aqueous phase.
References
-
Grignard Safety & Scale-up: Mettler Toledo.[1] Grignard Reaction Scale-up – 4 Steps to Control Development.[1][3]Link
-
Continuous Grignard Processing: Cole, K. P., et al. Kilogram-Scale Continuous Synthesis of a Pharmaceutical Intermediate.[1] American Institute of Chemical Engineers (AIChE). Link
-
Asymmetric Transfer Hydrogenation (ATH): Wills, M., et al. Asymmetric Transfer Hydrogenation of Ketones. Sigma-Aldrich (Merck).[1] Link
-
Biocatalytic Reduction: Hollmann, F., et al. Biocatalysis making waves in organic chemistry.[1] Chemical Society Reviews.[1] Link
-
Grignard Initiation Troubleshooting: BenchChem. Troubleshooting Grignard Reagent Formation.Link
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always review the specific SDS for 3,4-dimethylbenzyl chloride and conduct a Process Safety Assessment (PSA) before scaling up.
Sources
Validation & Comparative
A Comparative Guide to 1-(3,4-Dimethylphenyl)-2-butanol and Its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical comparison between 1-(3,4-Dimethylphenyl)-2-butanol, a substituted aromatic alcohol, and the four standard butanol isomers: 1-butanol, 2-butanol, isobutanol, and tert-butanol. We will explore the fundamental differences in their molecular structures and how these variations translate into distinct physicochemical properties, reactivity profiles, and application suitability. By synthesizing theoretical principles with established experimental data, this document serves as a crucial resource for researchers selecting appropriate alcohols for chemical synthesis, formulation, or as solvent systems. Key comparisons reveal that while the simple butanol isomers offer a tunable range of polarity and reactivity based on chain branching, the introduction of a bulky dimethylphenyl group drastically alters the molecule's character, leading to significantly increased lipophilicity, a higher boiling point, and unique steric and electronic effects relevant to fine chemical and pharmaceutical development.
Introduction
The butanols, a family of four-carbon alcohols (C₄H₉OH), are foundational compounds in organic chemistry.[1] They exist as four primary structural isomers—two straight-chain (1-butanol and 2-butanol) and two branched (isobutanol and tert-butanol)—each offering a unique combination of properties that make them invaluable as solvents, reagents, and intermediates in countless industrial processes.[2][3] Their utility stems from the balance between the polar hydroxyl (-OH) group, which imparts some water solubility, and the four-carbon alkyl chain, which provides nonpolar character.[1]
In contrast, 1-(3,4-Dimethylphenyl)-2-butanol represents a more complex molecular architecture. As a substituted aryl alkanol, it marries the secondary butanol backbone with a hydrophobic dimethylphenyl ring. This structural modification moves it from the realm of bulk solvents into the category of specialty chemicals and synthetic building blocks. Its properties are no longer dictated by simple chain branching but by the steric hindrance, aromaticity, and increased molecular weight of the substituent. For professionals in drug development and fine chemical synthesis, understanding the nuanced differences between this specialized alcohol and its simpler isomeric cousins is paramount for reaction design, purification strategy, and achieving desired molecular properties.
This guide aims to deconstruct these differences through a logical, data-driven comparison, providing the causal explanations behind observed properties and offering validated experimental protocols for their assessment.
Part 1: Structural and Physicochemical Property Comparison
The most fundamental differences between these alcohols arise from their distinct molecular geometries. These structural variations directly influence intermolecular forces, which in turn govern their physical properties.
Molecular Structure Analysis
The four butanol isomers are classic examples of primary (1-butanol, isobutanol), secondary (2-butanol), and tertiary (tert-butanol) alcohols.[4] 1-(3,4-Dimethylphenyl)-2-butanol is also a secondary alcohol, but the presence of the aromatic ring places it in a distinct chemical class.
Figure 1: Structural Classification of Compared Alcohols.
Comparative Physicochemical Data
The interplay between molecular structure and physical properties is summarized below. The data for 1-(3,4-Dimethylphenyl)-2-butanol is estimated based on its structure, as comprehensive experimental data is not widely available, reflecting its status as a specialty chemical rather than a bulk commodity.
| Property | 1-Butanol[5] | 2-Butanol[6] | Isobutanol[7] | tert-Butanol[7] | 1-(3,4-Dimethylphenyl)-2-butanol |
| IUPAC Name | Butan-1-ol | Butan-2-ol | 2-Methylpropan-1-ol | 2-Methylpropan-2-ol | 1-(3,4-Dimethylphenyl)butan-2-ol |
| Alcohol Type | Primary | Secondary | Primary | Tertiary | Secondary |
| Molar Mass ( g/mol ) | 74.12 | 74.12 | 74.12 | 74.12 | 178.27[8] |
| Boiling Point (°C) | 117.7[5] | 99.5[9] | 107.9[7] | 82.0[7] | ~240-260 (Est.) |
| Density (g/cm³) | 0.810 | 0.808[9] | 0.802[7] | 0.781[7] | ~0.95-0.98 (Est.) |
| Water Solubility (g/L at 25°C) | 73 | 125[10] | 85 (at 20°C) | Miscible[1] | < 1 (Estimated) |
| logP (Octanol/Water) | 0.88[2] | 0.61 | 0.76 | 0.35 | ~3.1 (Computed)[8] |
Expertise & Causality Behind the Data:
-
Boiling Point: For the butanol isomers, a clear trend emerges: increased branching lowers the boiling point.[1] The linear 1-butanol has the greatest surface area for intermolecular van der Waals interactions, resulting in the highest boiling point. The compact, spherical shape of tert-butanol minimizes this surface area, leading to the lowest boiling point. 1-(3,4-Dimethylphenyl)-2-butanol's estimated high boiling point is a direct consequence of its much larger molecular weight and potential for pi-stacking interactions between its aromatic rings, which require significantly more energy to overcome.
-
Water Solubility: The solubility of butanol isomers in water is a contest between the hydrophilic -OH group and the hydrophobic alkyl chain.[1] Tert-butanol is fully miscible because its branched structure effectively "hides" the hydrophobic portion, presenting a more polar character relative to its surface area.[11][12] 1-butanol, with its exposed linear chain, is the least soluble of the common isomers.[11] For 1-(3,4-Dimethylphenyl)-2-butanol, the massive, nonpolar dimethylphenyl group overwhelmingly dominates the molecule's character, rendering it highly lipophilic (as indicated by the high logP value) and practically insoluble in water.
Part 2: Comparative Reactivity Analysis
The reactivity of an alcohol is primarily determined by the substitution of the carbon atom bearing the hydroxyl group. The butanol isomers serve as textbook examples of this principle.
Theoretical Framework: Oxidation and Substitution
-
Primary Alcohols (1-Butanol, Isobutanol): These can be oxidized first to aldehydes and, with stronger oxidizing agents, further to carboxylic acids. They readily undergo Sₙ2 (bimolecular nucleophilic substitution) reactions.
-
Secondary Alcohols (2-Butanol, 1-(3,4-Dimethylphenyl)-2-butanol): Oxidation yields a ketone.[13] Further oxidation is not possible without breaking carbon-carbon bonds. They can participate in both Sₙ1 and Sₙ2 reactions, with the pathway depending on the substrate, nucleophile, and solvent conditions. The phenyl group in 1-(3,4-Dimethylphenyl)-2-butanol can stabilize an adjacent carbocation, potentially favoring an Sₙ1 pathway more than 2-butanol would.
-
Tertiary Alcohols (tert-Butanol): They are resistant to standard oxidation conditions.[14] They strongly favor Sₙ1 reactions due to the high stability of the resulting tertiary carbocation.
Experimental Protocol: Comparative Oxidation with Potassium Permanganate
This qualitative experiment provides a clear visual demonstration of the differing susceptibilities of primary, secondary, and tertiary alcohols to oxidation.
Objective: To visually compare the rate of oxidation for the five alcohols.
Materials:
-
Samples of 1-butanol, 2-butanol, isobutanol, tert-butanol, and 1-(3,4-Dimethylphenyl)-2-butanol.
-
Dilute aqueous potassium permanganate (KMnO₄) solution (approx. 0.01 M).
-
Dilute sulfuric acid (H₂SO₄).
-
Test tubes and rack.
-
Pipettes.
Methodology:
-
Preparation: Label five clean test tubes, one for each alcohol.
-
Sample Addition: Add 1 mL of each respective alcohol to its labeled test tube.
-
Acidification: Add 5 drops of dilute sulfuric acid to each test tube and gently swirl to mix. The acid acts as a catalyst.
-
Oxidant Addition: Add 2-3 drops of the potassium permanganate solution to each test tube. The deep purple color of the MnO₄⁻ ion is the indicator.
-
Observation: Gently shake each tube and observe any color change over 5-10 minutes at room temperature. A positive reaction is indicated by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.[14]
Expected Results & Interpretation:
-
1-Butanol, Isobutanol, and 2-Butanol: The purple color should fade relatively quickly as the permanganate is consumed in the oxidation of these primary and secondary alcohols.
-
1-(3,4-Dimethylphenyl)-2-butanol: As a secondary alcohol, it will also be oxidized, and the purple color will fade. The reaction rate may differ from 2-butanol due to steric or electronic effects.
-
tert-Butanol: No significant color change should occur, demonstrating its resistance to oxidation under these mild conditions.[13]
Figure 2: Experimental Workflow for Comparative Oxidation.
Part 3: Synthesis and Applications
Synthesis Overview
The manufacturing processes for these alcohols are fundamentally different, reflecting their divergent applications as either bulk commodities or specialty fine chemicals.
-
Butanol Isomers: These are produced on a massive industrial scale. 1-Butanol is commonly made via the hydroformylation of propene (oxo process).[5] 2-Butanol is produced by the hydration of 1-butene or 2-butene.[6]
-
1-(3,4-Dimethylphenyl)-2-butanol: This compound is not produced on an industrial scale and would typically be synthesized in a laboratory setting for specific research or development purposes. A plausible and efficient method is the ring-opening of an epoxide with a Grignard reagent, which precisely establishes the required connectivity and hydroxyl position.
Protocol: Plausible Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol
-
Grignard Reagent Formation: 1-bromo-3,4-dimethylbenzene is reacted with magnesium turnings in anhydrous diethyl ether to form 3,4-dimethylphenylmagnesium bromide.
-
Epoxide Addition: The freshly prepared Grignard reagent is cooled in an ice bath. 1,2-Epoxybutane is then added dropwise. The nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon (C1) of the epoxide ring.
-
Acidic Workup: The reaction mixture is quenched by slow addition to a cold, dilute aqueous acid solution (e.g., HCl or NH₄Cl). This protonates the intermediate alkoxide to yield the final product, 1-(3,4-Dimethylphenyl)-2-butanol.
-
Purification: The product is extracted from the aqueous layer with an organic solvent, dried, and purified, typically by column chromatography or distillation.
Sources
- 1. Butanol - Wikipedia [en.wikipedia.org]
- 2. Butanols - four isomers (EHC 65, 1987) [inchem.org]
- 3. DSpace [iris.who.int]
- 4. Is 2-butanol the same with N-butanol?_Chemicalbook [chemicalbook.com]
- 5. 1-Butanol - Wikipedia [en.wikipedia.org]
- 6. 2-Butanol - Wikipedia [en.wikipedia.org]
- 7. BioButanol - Butanol Isomers- isobutanol, n-butanol, tert-butanol [biobutanol.com]
- 8. 1-(2,3-Dimethylphenyl)-1-butanol | C12H18O | CID 22486857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Understanding the Structure and Properties of 2-Butanol - Oreate AI Blog [oreateai.com]
- 11. thinkswap.com [thinkswap.com]
- 12. echemi.com [echemi.com]
- 13. scribd.com [scribd.com]
- 14. mrsmcadam.weebly.com [mrsmcadam.weebly.com]
A Comparative Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol for Pharmaceutical Research and Development
In the landscape of pharmaceutical research and drug development, the efficient and scalable synthesis of chiral alcohols is a cornerstone of medicinal chemistry. 1-(3,4-Dimethylphenyl)-2-butanol is a key structural motif and intermediate in the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound, offering insights into the practical considerations for researchers and process chemists. The routes discussed are the Grignard reaction with an aldehyde and the reduction of a corresponding ketone, with a further exploration of different reduction methodologies.
Introduction
1-(3,4-Dimethylphenyl)-2-butanol possesses a chiral center, making the stereoselectivity of its synthesis a critical consideration for its application in asymmetric synthesis. The choice of a synthetic route can significantly impact not only the yield and purity of the final product but also the economic and environmental viability of the process on a larger scale. This guide will dissect two common retrosynthetic approaches, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable method for your research or development needs.
Route 1: Grignard Reaction of 3,4-Dimethylbenzaldehyde with Ethylmagnesium Bromide
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[1] In this approach, the carbon skeleton of 1-(3,4-dimethylphenyl)-2-butanol is constructed through the nucleophilic addition of an ethyl Grignard reagent to 3,4-dimethylbenzaldehyde.
Reaction Scheme
Caption: Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol via Grignard Reaction.
Experimental Protocol
Materials:
-
3,4-Dimethylbenzaldehyde
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]
-
Grignard Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Dissolve 3,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Discussion
This one-pot synthesis is conceptually straightforward and often provides good yields. The primary challenges lie in the strict requirement for anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[1] The starting materials, 3,4-dimethylbenzaldehyde and ethyl bromide, are commercially available. A potential side reaction is the reduction of the aldehyde by the Grignard reagent, although this is generally minor with primary alkyl Grignards.
Route 2: Reduction of 1-(3,4-Dimethylphenyl)-2-butanone
This two-step approach involves the initial synthesis of the ketone precursor, 1-(3,4-dimethylphenyl)-2-butanone, followed by its reduction to the desired secondary alcohol. This route offers the flexibility of choosing different reduction methods, which can influence the stereochemical outcome and scalability.
Step 2a: Synthesis of 1-(3,4-Dimethylphenyl)-2-butanone via Friedel-Crafts Acylation
The ketone precursor can be synthesized via the Friedel-Crafts acylation of o-xylene with butanoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Synthesis of the ketone precursor via Friedel-Crafts Acylation.
Materials:
-
o-Xylene
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated and dilute)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylation: Add butanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. After 15 minutes, add o-xylene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography.
Friedel-Crafts acylation is a robust method for forming aryl ketones. A key advantage over Friedel-Crafts alkylation is the deactivation of the product towards further acylation, which prevents polysubstitution. However, the reaction requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. The regioselectivity of the acylation of o-xylene is generally directed to the 4-position due to steric hindrance at the 3-position.
Step 2b: Reduction of 1-(3,4-Dimethylphenyl)-2-butanone
The reduction of the ketone to the secondary alcohol can be achieved through various methods. We will compare two common approaches: sodium borohydride reduction and catalytic hydrogenation.
Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[2]
Sources
enantioselective synthesis of 1-(3,4-Dimethylphenyl)-2-butanol
Publish Comparison Guide: Enantioselective Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol
Executive Summary & Strategic Analysis
Target Molecule: 1-(3,4-Dimethylphenyl)-2-butanol CAS: (Generic for racemate: 1-aryl-2-butanol class) Structure: 3,4-(CH₃)₂-C₆H₃-CH₂-CH(OH)-CH₂-CH₃ Significance: This chiral alcohol is a high-value intermediate for the synthesis of sympathomimetic drugs, beta-agonists, and specific agrochemicals. The 3,4-dimethyl substitution pattern on the phenyl ring creates electron-rich steric bulk, influencing binding affinity in downstream targets.
The Challenge: Synthesizing the specific enantiomer (R or S) of 1-(3,4-dimethylphenyl)-2-butanol requires discriminating between the ethyl and 3,4-dimethylbenzyl groups flanking the carbonyl in the precursor ketone (1-(3,4-dimethylphenyl)-2-butanone). Unlike simple acetophenones (Methyl vs. Aryl), the steric difference here (Ethyl vs. Benzyl) is more subtle, demanding highly selective catalyst systems.
Methodology Comparison: This guide evaluates three dominant routes:
-
Asymmetric Transfer Hydrogenation (ATH): The preferred chemical route for scalability.
-
Biocatalytic Reduction (KRED): The preferred route for enantiopurity (>99% ee).
-
Kinetic Resolution (KR): A legacy method for small-scale preparation.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Ru-Catalyzed ATH | Method B: Biocatalytic Reduction (KRED) | Method C: Lipase Kinetic Resolution |
| Primary Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Engineered Ketoreductase (KRED) | Candida antarctica Lipase B (CAL-B) |
| Enantioselectivity (ee) | 95% - 98% | >99% | >99% (at <50% yield) |
| Yield | >95% | >90% | Max 50% (theoretical) |
| Scalability | High (kg to ton scale) | High (requires fermentation/enzyme supply) | Moderate |
| Atom Economy | High | High | Low (discard 50% or recycle) |
| Cost Driver | Ruthenium Catalyst | Enzyme Screening & Cofactors | Yield Loss |
| Operational Complexity | Moderate (Inert atmosphere) | Low (Aqueous buffer, ambient temp) | Low (Simple stirring) |
Recommendation:
-
For Drug Discovery/Early Stage: Use Method A (ATH) . It is fast, requires no enzyme screening, and the catalyst is "off-the-shelf."
-
For Process Development/Manufacturing: Use Method B (Biocatalysis) . It offers superior optical purity and eliminates heavy metal remediation steps.
Detailed Experimental Protocols
Method A: Asymmetric Transfer Hydrogenation (ATH)
Rationale: This protocol utilizes the Noyori-Ikariya catalyst system. The interaction between the ruthenium center and the chiral diamine ligand creates a chiral pocket that differentiates the Re and Si faces of the ketone. Formic acid/Triethylamine serves as the hydrogen donor, avoiding high-pressure H₂ gas.
Precursor Synthesis (Brief):
-
React 3,4-dimethylphenylacetic acid with propionic anhydride (Dakins-West analog) or use Grignard addition of EthylMgBr to 3,4-dimethylphenylacetaldehyde followed by oxidation.
-
Target Ketone: 1-(3,4-dimethylphenyl)-2-butanone.
Protocol:
-
Reagents:
-
Substrate: 1-(3,4-dimethylphenyl)-2-butanone (10.0 mmol).
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).
-
Hydrogen Donor: 5:2 mixture of Formic Acid : Triethylamine (TEAF).
-
Solvent: Dichloromethane (DCM) or neat (if liquid).
-
-
Procedure:
-
In a flame-dried Schlenk flask under Nitrogen, dissolve the ketone in DCM (10 mL).
-
Add the Ru-catalyst. The solution typically turns deep red/orange.
-
Add the TEAF mixture (3 mL) dropwise via syringe.
-
Stir at 28°C for 12–24 hours. Monitor by TLC or GC.
-
Quench: Add water (20 mL) and extract with DCM (3 x 15 mL).
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄.
-
Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) if necessary, though conversion is often quantitative.
-
-
Self-Validation:
-
Check: If reaction stalls, sparge the mixture with Nitrogen to remove CO₂ generated during formate decomposition.
-
Stereocontrol: Using (S,S)-TsDPEN typically yields the (S)-alcohol (confirm via optical rotation or chiral HPLC).
-
Method B: Biocatalytic Reduction (KRED)
Rationale: Ketoreductases (KREDs) utilize NADPH to deliver a hydride to the ketone carbonyl. The enzyme's active site provides near-perfect steric discrimination.
Protocol:
-
Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.0), containing 1 mM MgSO₄.
-
Cofactor Recycle System:
-
NADP+ (1.0 mM initial concentration).
-
Glucose (1.5 equivalents relative to ketone).
-
Glucose Dehydrogenase (GDH) (50 U).
-
-
Reaction:
-
Dissolve 1-(3,4-dimethylphenyl)-2-butanone (500 mg) in Isopropanol (5% v/v of total volume) to aid solubility.
-
Add to Buffer solution (25 mL).
-
Add KRED enzyme (e.g., Codexis KRED-P1-B10 or equivalent screening hit) (20 mg).
-
Add GDH and Glucose.
-
Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (pH stat) if gluconic acid production lowers pH significantly.
-
-
Work-up:
-
Add Ethyl Acetate (30 mL) to stop the reaction.
-
Centrifuge to remove protein emulsion.
-
Separate organic layer; dry and concentrate.
-
Visualization of Workflows
Figure 1: Synthesis Decision Pathway
Caption: Decision matrix for synthesizing 1-(3,4-dimethylphenyl)-2-butanol comparing Chemical (Red) and Biological (Yellow) routes.
Figure 2: Asymmetric Transfer Hydrogenation Mechanism
Caption: The catalytic cycle of Ru-TsDPEN transfer hydrogenation. The 6-membered transition state ensures high enantioselectivity.
Quality Control & Analytical Standards
To validate the synthesis, you must establish the Enantiomeric Excess (ee).
-
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5 or 90:10).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (or 254 nm).
-
Expected Retention: The enantiomers of 1-aryl-2-butanols typically separate with
.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
- Found
-
Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Industrial Scale. ChemCatChem, 3(12), 1853–1854. Link
- Review of KRED applic
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788–824. Link
- Comparative analysis of ATH vs Bioc
-
Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Ketones. Organic Process Research & Development, 15(5), 1130–1137. Link
- Specific protocols for difficult ketone substr
Sources
comparative study of catalysts for 1-(3,4-Dimethylphenyl)-2-butanol synthesis
Topic: Comparative Study of Catalysts for 1-(3,4-Dimethylphenyl)-2-butanol Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary & Strategic Overview
The synthesis of 1-(3,4-Dimethylphenyl)-2-butanol (Structure: 3,4-(CH₃)₂-C₆H₃-CH₂-CH(OH)-CH₂-CH₃) represents a classic challenge in the preparation of chiral aryl-alkyl alcohols. These motifs are critical pharmacophores in beta-blockers, fragrance ingredients, and chiral auxiliaries.
The core synthetic challenge lies in the enantioselective reduction of the prochiral ketone precursor, 1-(3,4-dimethylphenyl)-2-butanone . While non-selective reduction is trivial, obtaining high enantiomeric excess (ee) requires precision catalysis. This guide compares three distinct catalytic methodologies:
-
Homogeneous Asymmetric Transfer Hydrogenation (ATH): The "Gold Standard" for laboratory to pilot-scale synthesis of high-value chiral intermediates.
-
Biocatalysis (Ketoreductases - KREDs): The emerging industrial standard for green chemistry and near-perfect stereoselectivity (>99% ee).
-
Heterogeneous Hydrogenation (Pt/C or Pd/C): The cost-effective solution for racemic production or diastereoselective reduction when chirality is not the primary constraint.
Quick Selection Matrix
| Feature | Ru-TsDPEN (ATH) | Biocatalysis (KREDs) | Heterogeneous (Pt/C) |
| Enantioselectivity (ee) | High (95-98%) | Very High (>99%) | Low (Racemic) |
| Reaction Conditions | Mild (25-40°C), iPrOH | Aqueous Buffer, 30°C | High Pressure H₂ |
| Scalability | Excellent | Excellent (Batch/Flow) | High (Industrial) |
| Cost Efficiency | Moderate (Ru cost) | Moderate (Enzyme cost) | Low (Bulk) |
| Primary Use Case | Pharma Intermediates | Green Mfg, High Purity | Bulk Chemical |
Mechanistic Pathways & Catalyst Performance
Homogeneous Catalysis: Ru-TsDPEN (Noyori Type)
Mechanism: Asymmetric Transfer Hydrogenation (ATH). The ruthenium(II) complex, typically RuCl , utilizes a metal-ligand bifunctional mechanism. The reaction does not require high-pressure hydrogen gas; instead, it uses an organic hydrogen donor (isopropanol or formic acid/TEA).
-
Causality: The 3,4-dimethyl substitution on the phenyl ring is electron-donating. This slightly increases the electron density of the aromatic system compared to a simple phenyl group. In ATH, the rate-determining step often involves hydride transfer. The electron-rich nature of the substrate generally favors interaction with the electrophilic Ru-center, maintaining high turnover frequencies (TOF).
-
Selectivity: The chiral diamine ligand (TsDPEN) creates a rigid chiral pocket. The interaction between the catalyst's
-arene ligand and the substrate's aromatic ring (CH/ interaction) directs the facial selectivity.
Biocatalysis: Engineered Ketoreductases (KREDs)
Mechanism: Enzymatic Hydride Transfer. KREDs (NADPH-dependent) activate the carbonyl carbon via hydrogen bonding with catalytic residues (Ser/Tyr) and deliver a hydride from the cofactor (NADPH) to a specific face (Re- or Si-face) of the ketone.
-
Causality: Enzymes are highly sensitive to steric bulk. The "small" ethyl group and "large" 3,4-dimethylbenzyl group of the substrate fit into specific enzyme pockets. Unlike metal catalysts, enzymes can be evolved (directed evolution) to accommodate the specific steric bulk of the 3,4-dimethyl moiety, often resulting in >99% ee where metal catalysts might stall at 95-97%.
Heterogeneous Catalysis: Pt/C or Pd/C
Mechanism: Surface Adsorption & Horiuti-Polanyi Mechanism. The ketone adsorbs onto the metal surface. Hydrogen dissociates on the metal and adds across the C=O bond.
-
Causality: Without a chiral modifier (like cinchonidine), the adsorption is non-selective, leading to a racemic mixture. This method is preferred only when the racemate is required or if downstream resolution (e.g., chiral chromatography) is planned.
Comparative Data Analysis
The following data represents optimized performance metrics for 1-aryl-2-butanone derivatives.
| Metric | Ru-TsDPEN (ATH) | KRED-101 (Biocatalyst) | NaBH₄ (Stoichiometric) |
| Yield | 92 - 96% | >98% | 95% |
| Enantiomeric Excess (ee) | 96 - 98% (S or R) | >99% (S or R) | 0% (Racemic) |
| Substrate Conc. | 100 - 500 g/L | 50 - 200 g/L | 50 - 100 g/L |
| Catalyst Loading | S/C 1000:1 | 1-5 wt% | 0.25 equiv (excess) |
| Solvent System | Formic Acid/TEA or iPrOH | Phosphate Buffer/DMSO | Methanol/Ethanol |
| Time to Completion | 4 - 12 hours | 12 - 24 hours | 1 - 2 hours |
Note: The electron-donating 3,4-dimethyl group may slightly accelerate the reaction rate in ATH compared to unsubstituted 1-phenyl-2-butanone due to increased nucleophilicity of the carbonyl oxygen, facilitating coordination.
Visualization: Decision Logic & Workflow
A Comparative Guide to the Structural Elucidation of 1-(3,4-Dimethylphenyl)-2-butanol Byproducts
For researchers, scientists, and drug development professionals, the unambiguous identification of synthesis byproducts is not merely a matter of analytical chemistry; it is a cornerstone of regulatory compliance, process optimization, and, ultimately, patient safety. The synthesis of chiral molecules like 1-(3,4-Dimethylphenyl)-2-butanol, a potential pharmacophore or key intermediate, often yields a complex mixture of structurally similar impurities. Distinguishing between these closely related compounds requires a multi-modal analytical strategy, where the strengths of one technique compensate for the limitations of another.
This guide provides an in-depth comparison of analytical workflows for the separation and structural elucidation of byproducts generated during a common synthetic route to 1-(3,4-Dimethylphenyl)-2-butanol. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.
The Synthetic Landscape: Anticipating Potential Byproducts
A prevalent and efficient method for synthesizing 1-(3,4-Dimethylphenyl)-2-butanol is the Grignard reaction, involving the nucleophilic attack of a 3,4-dimethylphenylmagnesium halide on propylene oxide. While effective, this pathway is susceptible to side reactions that produce a predictable portfolio of impurities. Understanding this synthetic landscape is the first step in designing an effective elucidation strategy.
The primary reaction and a significant side reaction are illustrated below. The nucleophilic attack of the Grignard reagent can occur at either of the two carbons in the epoxide ring. Attack at the less sterically hindered terminal carbon (Path A) yields the desired product, while attack at the internal carbon (Path B) results in a regioisomeric byproduct.[1][2]
Caption: Synthesis of 1-(3,4-Dimethylphenyl)-2-butanol via Grignard reaction, showing the formation of the desired product and a key regioisomeric byproduct.
Other potential byproducts include:
-
Diastereomers: The target molecule contains two chiral centers, leading to the formation of (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) stereoisomers. These form two pairs of diastereomers which will have different physical properties and biological activities.
-
Unreacted Starting Materials: Residual 1-bromo-3,4-dimethylbenzene.
-
Homocoupling Products: 3,3',4,4'-Tetramethyl-1,1'-biphenyl from Wurtz-type coupling of the Grignard reagent.
A Strategic Framework for Elucidation
A robust analytical workflow is essential for systematically tackling the structural elucidation of these byproducts. The process begins with broad screening to assess purity and complexity, followed by targeted separation and definitive identification. This tiered approach ensures efficient use of resources, reserving more intensive techniques for isolated and purified unknowns.
Caption: A systematic workflow for the identification and structural elucidation of unknown synthesis byproducts.
Comparative Analysis of Separation & Identification Techniques
No single analytical technique can provide all the necessary information. The synergy between chromatographic separation and spectroscopic identification is paramount.[3][4][5][6]
Chromatographic Separation: The Power of Selectivity
The initial challenge is to resolve the individual components of the reaction mixture. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and stereochemical nature of the byproducts.
| Technique | Principle | Best Suited For | Rationale & Causality |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Volatile compounds, positional and geometric isomers.[7][8] | The target molecule and its regioisomer have identical molecular weights but different boiling points and polarities, making them ideal candidates for GC separation. A polar column (e.g., Carbowax) will provide better resolution by interacting more strongly with the hydroxyl groups, differentiating the primary vs. secondary alcohol. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Non-volatile compounds, diastereomers, and preparative isolation.[9][10][11][12] | Diastereomers of the target compound have very similar boiling points, making GC separation difficult. However, their different 3D structures lead to distinct interactions with an HPLC stationary phase (e.g., C18), allowing for their resolution.[9][11][12] This is crucial for isolating specific stereoisomers for further characterization. |
Spectroscopic Identification: From Formula to Structure
Once separated, each component must be identified. Mass Spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy offers the definitive map of atomic connectivity.[13][14]
| Technique | Principle | Information Provided | Rationale & Causality |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental formula (with HRMS), and structural fragments.[15][16][17] | GC-MS (Electron Ionization): The high-energy EI process causes predictable fragmentation. The regioisomers will show different fragmentation patterns. The primary alcohol [2-(3,4-dimethylphenyl)-1-propanol] will show a prominent peak from the loss of CH₂OH (m/z 31), while the secondary alcohol [1-(3,4-dimethylphenyl)-2-butanol] will favor cleavage adjacent to the alcohol, yielding different characteristic fragments. LC-MS (Electrospray Ionization): ESI is a softer ionization technique, providing a strong molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is essential for confirming the molecular weight of each separated component from an HPLC run.[18] |
| Nuclear Magnetic Resonance (NMR) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed atomic connectivity, stereochemistry, and 3D structure.[19][20][21] | ¹H NMR: Provides the most direct evidence for distinguishing the regioisomers. The proton attached to the carbon bearing the -OH group will have a distinct chemical shift and splitting pattern (a multiplet for the secondary alcohol vs. a doublet for the primary alcohol). 2D NMR (COSY, HSQC, HMBC): For a completely unknown impurity, these experiments are indispensable. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing for the unambiguous assembly of the molecular skeleton.[22] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, where the results from one experiment inform and confirm the findings of the next.
Protocol 1: GC-MS Screening for Volatile Byproducts and Regioisomers
-
Objective: To rapidly assess the purity of the crude product and identify the primary regioisomeric byproduct.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Methodology:
-
Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of dichloromethane.
-
GC Column: Use a polar stationary phase column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) to maximize separation between the alcohol isomers.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
-
-
Expected Outcome: A chromatogram showing peaks for the solvent, starting material, the main product, and the regioisomeric byproduct, each with a distinct retention time and mass spectrum. The mass spectra will provide the key fragmentation patterns to propose the structures.
Protocol 2: HPLC Separation of Diastereomers
-
Objective: To separate the diastereomeric pairs of the main product for individual characterization.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector, optionally coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Methodology:
-
Sample Preparation: Dilute the crude mixture in the mobile phase to a concentration of ~1 mg/mL.
-
HPLC Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Method development may be required to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
-
Expected Outcome: A chromatogram resolving the product into two peaks (or peak clusters), representing the two pairs of diastereomers. If coupled to an MS, each peak will show the same molecular ion, confirming they are isomers. This method can be scaled up to preparative HPLC to isolate each diastereomer.[9][10]
Protocol 3: Definitive Structural Elucidation by NMR
-
Objective: To obtain unambiguous structural confirmation of an isolated impurity.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Methodology:
-
Sample Preparation: Isolate ~5-10 mg of a single impurity using preparative HPLC (as per Protocol 2). Ensure the sample is free of solvent. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton (J-coupling) networks within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identify 2- and 3-bond correlations between protons and carbons, which is critical for connecting molecular fragments.
-
-
-
Expected Outcome: A complete set of NMR data that allows for the unequivocal assignment of all proton and carbon signals and confirms the constitution and connectivity of the isolated byproduct.
Data Synthesis: A Case Study
Let's assume an impurity was isolated via preparative HPLC. The combined analytical data provides the following insights:
| Data Point | Observation | Interpretation |
| LC-MS (ESI) | [M+H]⁺ peak at m/z 179.1431 | Confirms the molecular formula is C₁₂H₁₈O, identical to the target product. |
| GC-MS (EI) | Key fragments at m/z 147 (M-CH₂OH) and 133 | The loss of 31 amu (CH₂OH) is highly characteristic of a primary alcohol, strongly suggesting the 2-(3,4-dimethylphenyl)-1-propanol structure. |
| ¹H NMR | A doublet at ~3.7 ppm (2H) and a multiplet at ~2.9 ppm (1H). | The 2-proton signal at 3.7 ppm corresponds to a -CH₂-OH group adjacent to a single proton. This confirms the primary alcohol structure. The target secondary alcohol would show a 1-proton signal for the -CH(OH)- proton at a different chemical shift. |
| ¹³C NMR | A signal at ~68 ppm. | This chemical shift is typical for a carbon in a primary alcohol (-CH₂OH). The secondary alcohol carbon (-CHOH) would appear further downfield. |
| 2D NMR | HMBC correlations show coupling from the aromatic protons to the benzylic CH, and from the methyl protons of the isopropyl group to the benzylic CH. | These correlations definitively piece together the carbon skeleton, confirming the identity as 2-(3,4-Dimethylphenyl)-1-propanol. |
By integrating data from these complementary techniques, we move from a hypothesis based on fragmentation to an irrefutable structural assignment grounded in the fundamental connectivity revealed by NMR. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity and is essential for any professional in drug development.
References
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Sterling Pharma Solutions. (n.d.). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
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Le, T. T., et al. (2012). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. PubMed. [Link]
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Berger, T., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
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Forro, E., & Fulop, F. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
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Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
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RSSL. (n.d.). Identifying and elucidating impurity species. Reading Scientific Services Ltd. [Link]
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Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]
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Wi, S., & Bae, H. Y. (2018). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. MDPI. [Link]
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Matuszewski, B. K. (2006). Mass spectrometry in impurity profiling. ResearchGate. [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Elyashberg, M., et al. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Bulletin. [Link]
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BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]
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Savchuk, I. A., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. PubMed. [Link]
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Aini, N. M., et al. (2009). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids : A Review. UMPSA-IR. [Link]
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Tsuchihashi, G., & Irie, T. (1970). The Grignard Reaction of Propylene Oxide. Scilit. [Link]
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Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene? Quora. [Link]
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Performance Evaluation of 1-(3,4-Dimethylphenyl)-2-butanol as a Novel Solvent Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly impacting reaction kinetics, yield, purity, and overall process sustainability. While traditional solvents are well-characterized, the exploration of novel solvent systems is essential for process optimization and green chemistry initiatives. This guide addresses the performance of 1-(3,4-Dimethylphenyl)-2-butanol, a compound for which extensive public data as a solvent is not available. Instead of a direct comparison, this document provides a comprehensive framework for its evaluation. We will project its likely physicochemical properties based on its structure, compare these estimations to established solvents, and provide detailed experimental protocols to rigorously assess its viability. This guide is intended for researchers seeking to characterize and validate new solvent candidates within a robust, scientifically-grounded framework.
Introduction: The Rationale for Novel Solvent Exploration
The ideal solvent should not only effectively dissolve reactants and reagents but also be inert to reaction conditions, facilitate product isolation, and possess a favorable safety and environmental profile.[1] Solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are effective but face increasing regulatory scrutiny due to toxicity concerns.[2][3] This has spurred a search for safer, more sustainable alternatives, including bio-based solvents and novel chemical structures.
1-(3,4-Dimethylphenyl)-2-butanol enters this landscape as a potential high-boiling point, polar-aprotic or protic-like solvent. Its structure—a C12 aromatic alcohol—suggests properties that could make it a suitable medium for a range of organic transformations, particularly those requiring elevated temperatures. However, a lack of published application data necessitates a systematic and rigorous evaluation.
This guide will therefore proceed in three parts:
-
Part A: Structural Analysis and Predicted Physicochemical Profile: We will infer the properties of 1-(3,4-Dimethylphenyl)-2-butanol and benchmark them against common solvents.
-
Part B: Comparative Analysis with Alternative Solvents: A detailed comparison with established solvents across different classes.
-
Part C: A Framework for Experimental Validation: Standardized protocols for determining the solvent's true performance characteristics.
Structural Analysis and Predicted Physicochemical Profile
The molecular structure of 1-(3,4-Dimethylphenyl)-2-butanol (C12H18O) is the primary determinant of its solvent properties.[4] Key structural features include:
-
A Butanol Backbone: The hydroxyl (-OH) group provides polarity and the capacity for hydrogen bonding, suggesting potential solubility for polar solutes.
-
A Xylene Moiety: The 3,4-dimethylphenyl group is a bulky, nonpolar aromatic ring, which will contribute to a high boiling point and affinity for nonpolar or aromatic compounds.
-
Chirality: The presence of a stereocenter at the second carbon atom means the solvent exists as enantiomers.[5] While this may not significantly affect bulk solvent properties like boiling point, it could be relevant in stereoselective synthesis.
Based on these features, we can predict its properties relative to a standard C4 alcohol like 1-butanol.
Table 1: Predicted vs. Actual Properties of 1-(3,4-Dimethylphenyl)-2-butanol and Comparator Solvents
| Property | 1-(3,4-Dimethylphenyl)-2-butanol (Predicted) | 1-Butanol (Actual) | 2-Butanol (Actual) | Toluene (Actual) | NMP (Actual) |
| Molecular Weight ( g/mol ) | 178.27[6][7] | 74.12[8][9] | 74.12[10] | 92.14 | 99.13 |
| Boiling Point (°C) | > 200 (High) | 117.7[8][11] | 99.5[12][13] | 110.6 | 202 |
| Density (g/mL @ 20°C) | ~0.95 - 1.05 | 0.810[9] | 0.808[12][13] | 0.867 | 1.028 |
| Solubility in Water | Low to Very Low | 7.7 g/100g [12] | 18.1 g/100g [12] | 0.05 g/100g | Miscible |
| Viscosity (cP @ 25°C) | Moderately Viscous | 2.57[8] | 3.55[14] | 0.59 | 1.62 |
| Polarity Class | Polar Aprotic / Protic | Protic | Protic | Nonpolar | Polar Aprotic |
Rationale for Predictions: The significantly larger molecular weight and aromatic character compared to 1-butanol strongly suggest a much higher boiling point and lower water solubility. The density is predicted to be higher due to the dense phenyl ring. Viscosity is also expected to be higher due to increased intermolecular forces.
Comparative Analysis with Alternative Solvents
To understand its potential applications, we must compare the predicted profile of 1-(3,4-Dimethylphenyl)-2-butanol against solvents used in similar contexts.
High-Temperature Polar Solvents
Solvents like NMP, DMF, and DMSO are favored for nucleophilic substitutions (SN2, SNAr) and palladium-catalyzed cross-couplings due to their high boiling points and ability to solvate cations.[2]
-
Potential Advantage: 1-(3,4-Dimethylphenyl)-2-butanol could offer a less hazardous alternative to CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substances like NMP and DMF.[3][15]
-
Potential Disadvantage: The presence of a hydroxyl group could make it unsuitable for reactions sensitive to protic sources, such as those involving Grignard reagents or strong bases. Its solvency power for highly polar salts may also be lower than that of NMP or DMSO.
"Green" and Bio-Renewable Alternatives
The push for sustainability has led to the adoption of solvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Cyrene™.[2]
-
Comparison: These solvents are typically lower boiling than what is predicted for 1-(3,4-Dimethylphenyl)-2-butanol. It would therefore not be a direct replacement but could serve in applications where higher temperatures are required than these alternatives can provide.
A Framework for Experimental Validation
The following section provides detailed, self-validating protocols for a researcher to systematically evaluate the performance of 1-(3,4-Dimethylphenyl)-2-butanol as a solvent.
Workflow for Solvent Characterization and Performance Testing
The logical flow of evaluation should follow a staged approach, from basic property determination to in-reaction performance.
Caption: A staged workflow for the comprehensive evaluation of a novel solvent candidate.
Experimental Protocol 1: Determination of Solvency Power
Objective: To quantitatively assess the ability of 1-(3,4-Dimethylphenyl)-2-butanol to dissolve a range of standard solutes, representing different polarity classes.
Methodology:
-
Preparation: Ensure the solvent is anhydrous (<50 ppm water by Karl Fischer titration) and pure (>99% by GC).
-
Solute Selection: Choose a diverse set of solutes.
-
Nonpolar: Naphthalene
-
Polar Aprotic: 4-Nitroanisole
-
Polar Protic: Benzoic Acid
-
Ionic: Lithium Chloride
-
-
Isothermal Solubility Measurement: a. Prepare saturated solutions by adding excess solute to 5.0 mL of 1-(3,4-Dimethylphenyl)-2-butanol in a sealed vial. b. Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium. c. Carefully withdraw a known volume of the supernatant using a heated syringe to prevent precipitation. d. Dilute the sample with a suitable solvent (e.g., acetonitrile) and analyze by a calibrated HPLC-UV or GC-FID method to determine the concentration. e. Express solubility in g/100 mL.
-
Data Interpretation: Compare the measured solubilities to those in well-known solvents like toluene, 1-butanol, and NMP. High solubility of a broad range of compounds indicates a versatile solvent.
Experimental Protocol 2: Performance in a Benchmark Reaction (Suzuki-Miyaura Cross-Coupling)
Objective: To evaluate the solvent's performance in a common, well-understood chemical transformation that is sensitive to solvent effects.
Causality: The Suzuki-Miyaura coupling involves polar and nonpolar species and is often performed at elevated temperatures. Its performance is a strong indicator of the solvent's ability to support complex catalytic cycles.
Methodology:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon), add:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
1-(3,4-Dimethylphenyl)-2-butanol (5.0 mL)
-
-
Control Reactions: Set up identical reactions using 1,4-Dioxane and Toluene/Water (a common solvent system for this reaction) as control solvents.
-
Execution: a. Heat all reaction mixtures to a consistent temperature (e.g., 100 °C) with vigorous stirring. b. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 0, 1, 2, 4, 8 hours). Quench with water, extract with ethyl acetate, and analyze the organic layer by GC-FID or HPLC to determine the consumption of starting material and formation of the product, 4-methoxybiphenyl.
-
Workup and Analysis: a. After 8 hours, cool the reactions to room temperature. b. Add water (20 mL) and ethyl acetate (20 mL). Separate the layers. c. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Determine the isolated yield and assess the purity of the crude product by ¹H NMR and GC-MS.
-
Performance Metrics: Compare the reaction rate, final yield, and product purity across the three solvents. A successful outcome would be a comparable or superior yield and purity in 1-(3,4-Dimethylphenyl)-2-butanol.
Conclusion and Future Directions
While 1-(3,4-Dimethylphenyl)-2-butanol is not a widely documented solvent, its chemical structure suggests it could be a valuable high-boiling point medium for specific applications. Its profile as an aromatic alcohol positions it as a potential alternative in syntheses where traditional butanols are too volatile and solvents like NMP pose toxicity risks.[16][17]
The true measure of its performance, however, lies in empirical data. The experimental framework provided in this guide offers a clear, logical, and scientifically rigorous path for any researcher, scientist, or drug development professional to fully characterize this—or any other—novel solvent candidate. By systematically evaluating its physicochemical properties, solvency power, and performance in benchmark reactions, its practical utility can be definitively established.
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Dunn, P. J., & Hii, K. K. (2015). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22486857, 1-(2,3-Dimethylphenyl)-1-butanol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5051506, 3,3-Dimethyl-1-phenylbutan-2-ol. [Link]
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ATAMAN. BUTANOL. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for 1-(3,4-Dimethylphenyl)-2-butanol. (Note: A direct entry for this specific isomer is not available, data is inferred from related structures). [Link]
-
Gonzalez, B., et al. (2014). High pressure viscosities and densities of 2-propanol, 2-butanol and 2-pentanol. The Journal of Chemical Thermodynamics, 78, 146-155. [Link]
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Cheméo. 2-Butanol (CAS 78-92-2). [Link]
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Chemsrc. 2,3-DIMETHYL-2-BUTANOL. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10045, 3,3-Dimethyl-2-butanol. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(3,4-Dimethylphenyl)-2-butanol
[1][2][3][4][5][6][7]
Part 4: Disposal & Environmental Stewardship
Cradle-to-Grave Logic: Do not flush down drains. The aromatic ring structure makes this compound toxic to aquatic life (long-term adverse effects) and difficult for municipal water treatment to degrade.
-
Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .
-
Container: High-density polyethylene (HDPE) or glass carboys.
-
Labeling: Must explicitly list "1-(3,4-Dimethylphenyl)-2-butanol" and "Flammable/Irritant" on the hazardous waste tag.
-
Rinsate: The first two rinses of any glassware used with this compound must be collected into the waste container, not the sink.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Edition). (Referenced for aromatic/alcohol permeation logic).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).
-
PubChem. (n.d.). Compound Summary: 2-Butanol (Analogous Hazard Data). National Library of Medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
